molecular formula C6H9IN2 B2750755 4-Iodo-2-isopropyl-1h-imidazole CAS No. 761426-55-5

4-Iodo-2-isopropyl-1h-imidazole

Cat. No.: B2750755
CAS No.: 761426-55-5
M. Wt: 236.056
InChI Key: BECHBBMVXWYRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-isopropyl-1H-imidazole is a valuable halogenated heterocyclic building block in medicinal chemistry and drug discovery research. The iodine atom at the 4-position of the imidazole ring makes this compound an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures . This allows researchers to efficiently develop novel compounds for biological screening. The imidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets due to its hydrogen-bonding capacity and amphoteric nature . Incorporating the 2-isopropyl group modulates the steric and electronic properties of the molecule, which can fine-tune its affinity and selectivity. Researchers utilize this compound in the design and synthesis of potential therapeutic agents, contributing to the exploration of new treatments for various diseases . It serves as a critical precursor in the development of hybrid molecules, such as indole-imidazole conjugates, which are emerging as promising scaffolds with reported activities including anticancer and antimicrobial effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-propan-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHBBMVXWYRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-isopropyl-1H-imidazole (CAS 761426-55-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Imidazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] 4-Iodo-2-isopropyl-1H-imidazole is a highly functionalized synthetic intermediate of significant interest to researchers and drug development professionals. The strategic placement of the iodine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The isopropyl group at the 2-position can enhance solubility and introduce beneficial steric and electronic properties into target molecules.[4] This guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and reactivity of this compound, offering a valuable resource for its application in drug discovery and organic synthesis.

Physicochemical and Safety Profile

While extensive experimental data for this specific compound is not widely published, a summary of its core properties, based on supplier information and extrapolation from analogous compounds, is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 761426-55-5[5][6]
Molecular Formula C₆H₉IN₂[6]
Molecular Weight 236.06 g/mol [5]
Physical Form Solid (predicted)[6]
Purity ≥95% (typical)[5][6]
IUPAC Name This compound[6]
InChI Code 1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)[5][6]
InChI Key BECHBBMVXWYRDE-UHFFFAOYSA-N[5][6]

Safety and Handling:

This compound is classified as harmful if swallowed (H302).[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Storage:

For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere, protected from light.[5][6]

Synthesis and Characterization

Prototypical Synthesis Workflow

The synthesis can be envisioned as a direct iodination of 2-isopropyl-1H-imidazole. The key challenge in the synthesis of mono-iodo imidazoles is controlling the regioselectivity and preventing the formation of di-iodinated byproducts.

cluster_0 Step 1: Iodination cluster_1 Step 2: Purification Start 2-isopropyl-1H-imidazole Reagents Iodine (I₂) Base (e.g., NaOH) Solvent (e.g., H₂O/Dioxane) Reaction Direct Iodination Start->Reaction 1. Dissolve Reagents->Reaction 2. Add reagents Workup Quench (Na₂S₂O₃) Extraction Reaction->Workup 3. Monitor (TLC) Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Final This compound Purification->Final cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Start This compound Suzuki_Reagent R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagent Sono_Reagent R-C≡C-H Pd/Cu Catalyst, Base Start->Sono_Reagent Heck_Reagent Alkene Pd Catalyst, Base Start->Heck_Reagent Suzuki_Product 4-Aryl-2-isopropyl-1H-imidazole Suzuki_Reagent->Suzuki_Product Sono_Product 4-Alkynyl-2-isopropyl-1H-imidazole Sono_Reagent->Sono_Product Heck_Product 4-Alkenyl-2-isopropyl-1H-imidazole Heck_Reagent->Heck_Product

Sources

The Strategic Role of 4-Iodo-2-isopropyl-1H-imidazole in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a New Scaffold

In the landscape of oncology and inflammatory disease research, the protein kinase family remains a paramount target for therapeutic intervention.[1] The dysregulation of kinase signaling is a hallmark of numerous pathologies, making the design of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1] Within this pursuit, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors.[2][3][4][5] Its unique electronic properties and ability to engage in critical hydrogen bond interactions within the ATP-binding pocket make it an ideal starting point for inhibitor design.

This guide delves into the strategic importance of a specific, yet underexplored, imidazole derivative: 4-Iodo-2-isopropyl-1H-imidazole . While direct experimental data on this compound is nascent, this document serves as a prototypical framework, extrapolating from established principles of medicinal chemistry and kinase inhibitor design to illuminate its potential.[6] We will explore the rationale behind its design, propose a synthetic route, and provide a comprehensive, step-by-step workflow for its evaluation as a novel kinase inhibitor, from initial biochemical assays to structural elucidation of its binding mode. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their arsenal of chemical tools in the ongoing quest for next-generation kinase-targeted therapies.

The Architectural Logic of this compound

The design of a kinase inhibitor is a game of molecular chess, where each functional group is a strategic move to enhance potency, selectivity, and pharmacokinetic properties. The structure of this compound is a deliberate combination of features, each contributing to its potential as a kinase inhibitor scaffold.

  • The Imidazole Core: The imidazole ring itself is a bioisostere of the adenine portion of ATP, allowing it to anchor within the hinge region of the kinase ATP-binding site.[2][3][4] The nitrogen atoms can act as both hydrogen bond donors and acceptors, forming crucial interactions that stabilize the inhibitor-kinase complex.[7]

  • The 2-Isopropyl Group: Substitution at the C2 position of the imidazole ring is known to influence inhibitor potency and selectivity. A bulky yet moderately sized substituent like an isopropyl group can occupy a hydrophobic pocket adjacent to the adenine-binding region, a feature not utilized by the natural substrate ATP.[8] This can lead to enhanced binding affinity and selectivity over other kinases.[8] Furthermore, the isopropyl group can improve the compound's solubility and overall drug-like properties.[9]

  • The 4-Iodo Substituent: Halogenation of the imidazole ring, particularly with iodine, offers several strategic advantages.[6] The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase active site that can significantly enhance binding affinity. Moreover, the carbon-iodine bond serves as a versatile synthetic handle for further chemical modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[10][11] This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a specific kinase target.[10]

The following diagram illustrates the key structural features of this compound and their intended roles in kinase binding.

Caption: Key pharmacophoric features of this compound.

Prototypical Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its iodination.[6]

Step 1: Synthesis of 2-isopropyl-1H-imidazole

The precursor can be synthesized via the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[6]

Experimental Protocol:

  • Reactants:

    • 2-isopropyl-4,5-dihydro-1H-imidazole

    • Nickel catalyst (e.g., Raney Nickel)

    • Ethanol

  • Procedure:

    • Prepare a solution of 2-isopropyl-4,5-dihydro-1H-imidazole in ethanol.

    • Add the nickel catalyst to the solution.

    • Heat the reaction mixture to reflux for an appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, cool the mixture to room temperature and remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to yield 2-isopropyl-1H-imidazole.

Step 2: Iodination of 2-isopropyl-1H-imidazole

The iodination of the imidazole ring can be achieved using an iodine source in a basic medium.[6]

Experimental Protocol:

  • Reactants:

    • 2-isopropyl-1H-imidazole

    • Iodine (I₂)

    • Potassium Iodide (KI) (to aid in the dissolution of I₂)

    • Sodium Hydroxide (NaOH)

    • Water

  • Procedure:

    • Dissolve 2-isopropyl-1H-imidazole in an aqueous solution of sodium hydroxide.

    • Prepare a solution of iodine and potassium iodide in water.

    • Add the iodine solution dropwise to the imidazole solution at room temperature with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can be worked up by adjusting the pH to precipitate the product, followed by filtration and purification (e.g., recrystallization) to yield this compound.

A Framework for Kinase Inhibitor Evaluation

The following sections outline a comprehensive, multi-stage workflow for the evaluation of this compound as a kinase inhibitor. This workflow is designed to be self-validating, with each stage providing critical data to inform the next.

Kinase_Inhibitor_Workflow cluster_biochem Biochemical Evaluation cluster_cell Cell-Based Validation cluster_structural Structural Biology Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Phosphorylation Assay Selectivity_Profiling->Cell_Based_Assay Cell_Viability Cell Viability/Proliferation Assay Cell_Based_Assay->Cell_Viability Crystallography X-ray Crystallography Cell_Viability->Crystallography Binding_Mode Elucidation of Binding Mode Crystallography->Binding_Mode Binding_Mode cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Halogen_Bond_Acceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen) Imidazole_Core Imidazole Core Imidazole_Core->Hinge Hydrogen Bond Isopropyl_Group Isopropyl Group Isopropyl_Group->Hydrophobic_Pocket Van der Waals Interaction Iodine_Atom Iodine Atom Iodine_Atom->Halogen_Bond_Acceptor Halogen Bond

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols using 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 4-Iodo-2-isopropyl-1H-imidazole

Executive Summary

The this compound moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Histamine H3 receptor antagonists (e.g., Cipralisant analogs) and p38 MAP kinase inhibitors. However, its utility in high-throughput parallel synthesis is often limited by two factors:

  • Catalyst Poisoning: The free N–H (pKa ~14) and the basic N3 nitrogen can coordinate strongly to Pd(II) species, arresting the catalytic cycle.

  • Tautomeric Ambiguity: The equilibrium between 4-iodo and 5-iodo tautomers can lead to regioselectivity issues during N-alkylation or direct coupling.

This guide presents two distinct protocols: a High-Fidelity Route (utilizing SEM protection) for scale-up and critical intermediates, and a Direct Access Route (utilizing Buchwald Precatalysts) for rapid library generation.

Strategic Analysis & Decision Tree

Before initiating synthesis, the researcher must choose a pathway based on the scale and downstream requirements.

SynthesisStrategy Start Start: this compound Decision Decision: Scale vs. Speed Start->Decision RouteA Route A: High Fidelity (Scale-up / Complex Partners) Decision->RouteA High Yield Required RouteB Route B: Direct Access (Screening / Simple Aryls) Decision->RouteB Few Steps Required StepA1 Step 1: SEM Protection (NaH, SEM-Cl) RouteA->StepA1 StepB1 Step 1: Direct Coupling (XPhos Pd G3, K3PO4) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or TBAF) StepA2->StepA3 Product Final Biaryl Product StepA3->Product StepB1->Product

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Mechanistic Insight: The "N-H" Problem

The failure of standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) with unprotected hal-imidazoles is rarely due to the oxidative addition step (the C–I bond is weak). It is due to competitive coordination .

  • Path A (Productive): Pd(0) inserts into C–I.

  • Path B (Inhibitory): The imidazole nitrogen displaces phosphine ligands on the Pd(II) intermediate, forming a stable, unreactive "Pd-sink" complex. The 2-isopropyl group provides some steric shielding to N3, but the N1-H remains problematic as it can form imidazolyl-palladium species upon deprotonation.

Protocol A: The High-Fidelity Route (SEM-Protected)

Best for: Scale-up (>1g), complex boronic acids, and GMP-like reproducibility.

Rationale

We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group.[1][2] Unlike Boc (which is labile under basic Suzuki conditions at >80°C), SEM is stable to base/heat but easily removed by acid or fluoride.

Step-by-Step Methodology

Part 1: Protection

  • Setup: Charge a dry flask with this compound (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0°C.[3]

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C.

  • Alkylation: Dropwise add SEM-Cl (1.1 equiv). Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product (N-SEM-4-iodo-2-isopropylimidazole) is usually an oil. Note: Regioisomers (N1 vs N3 protection) may form but usually converge to the same product after coupling/deprotection.

Part 2: Cross-Coupling

  • Reagents:

    • N-SEM-imidazole substrate (1.0 equiv)

    • Aryl Boronic Acid (1.3 equiv)

    • Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%) - Robust against residual steric bulk.

    • Base: Cs2CO3 (2.0 equiv) - Superior solubility in dioxane.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure: Degas solvents with N2 for 15 mins. Combine all reagents. Heat to 90°C for 4-12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 3: Deprotection

  • Method: Dissolve coupled product in DCM. Add TFA (20 eq) or 4M HCl in Dioxane. Stir at RT or 40°C until SEM is cleaved (usually <3h). Neutralize and isolate.

Protocol B: The Direct Access Route (Unprotected)

Best for: Rapid library screening, stable boronic acids, "Green" chemistry requirements.

Rationale

To couple the free imidazole, we must prevent the formation of the Pd-N coordinate bond. We achieve this using Buchwald Precatalysts (Gen 3) which contain bulky biarylphosphine ligands (XPhos or SPhos). These ligands create a "steric wall" around the Pd center, preventing the imidazole nitrogen from binding while allowing the smaller oxidative addition to occur.

Step-by-Step Methodology
  • Reagents:

    • This compound (1.0 equiv)[5]

    • Aryl Boronic Acid (1.5 equiv) - Excess required to drive equilibrium.

    • Catalyst: XPhos Pd G3 (2-4 mol%) or Amphos Pd G3.

    • Base: K3PO4 (3.0 equiv) - Buffered basicity prevents excessive de-iodination.

    • Solvent: n-Butanol : Water (3:1) or Toluene : Water (3:1).

  • Procedure:

    • Charge a microwave vial with solid reagents.

    • Add degassed solvent.

    • Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.

  • Note: The 2-isopropyl group aids solubility in n-Butanol, making this solvent system particularly effective for this specific derivative.

Quantitative Comparison & Troubleshooting

Table 1: Reaction Optimization Data (Model Substrate: Phenylboronic acid)

ParameterCondition A (Standard)Condition B (Optimized Protected)Condition C (Optimized Direct)
Substrate Free NHN-SEM ProtectedFree NH
Catalyst Pd(PPh3)4Pd(dppf)Cl2XPhos Pd G3
Base Na2CO3Cs2CO3K3PO4
Solvent DMF/H2ODioxane/H2On-BuOH/H2O
Temp 100°C90°C110°C (MW)
Yield <15%92% 78%
Major Issue Catalyst DeactivationExtra Steps (Protection)Protodeboronation
Troubleshooting Guide
  • Problem: Significant De-iodination (Hydrodehalogenation).

    • Cause: Hydride source present or reaction too slow.

    • Fix: Switch solvent to Toluene/Water (exclude alcohols). Increase catalyst loading to speed up transmetallation.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxygen in the system.[1][6]

    • Fix: Rigorous degassing (sparging) is critical. Switch to Boronic Esters (Pinacol) which are less prone to homocoupling.

Visualizing the Catalytic Challenge

The following diagram illustrates why the specific ligands in Protocol B are necessary to overcome the "Dead End" pathway.

CatalyticCycle cluster_legend Legend Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Imidazole-I Coordination N-Coordination (POISONING) OxAdd->Coordination + Free Imidazole N TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligand prevents Poisoning) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Safe Productive Cycle Dead Catalyst Death

Figure 2: Catalytic cycle showing the competitive inhibition by the imidazole nitrogen (Red path) vs. the productive cycle enabled by bulky ligands (Green path).

References

  • Synthesis of 4-iodoimidazoles

    • Title: Efficient synthesis of 4-iodo-1H-imidazole deriv
    • Source:Tetrahedron Letters, 2014.
    • URL:[Link] (General reference for iodination conditions).

  • SEM Protection Strategy

    • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles (and Imidazoles) by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Heterocycles.
    • Source:Molecules, 2019.[2]

    • URL:[Link][6]

  • Direct Coupling of Unprotected Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source:Journal of the American Chemical Society, 2013.[7]

    • URL:[Link] (Seminal paper on using XPhos/Buchwald precatalysts for this exact problem).

  • Mechanistic Insights on Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discussion on Hetero
    • Source:Nature Communic
    • URL:[Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylated Imidazoles in Modern Chemistry

Imidazole derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities and unique coordination properties.[1] The introduction of aryl moieties to the imidazole core can significantly modulate a compound's electronic properties, lipophilicity, and potential for intermolecular interactions, which are critical design parameters for novel therapeutic agents and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient route to these valuable arylated imidazoles.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed arylation of 4-iodo-2-isopropyl-1H-imidazole, a versatile building block for the synthesis of a wide array of substituted imidazoles. The high reactivity of the carbon-iodine bond makes it an excellent substrate for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][5]

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound involves the direct iodination of 2-isopropyl-1H-imidazole. The precursor, 2-isopropyl-1H-imidazole, can be synthesized through the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[1]

Protocol 1: Synthesis of 2-isopropyl-1H-imidazole

  • Reactants: 2-isopropyl-4,5-dihydro-1H-imidazole, Nickel catalyst, Ethanol.

  • Procedure:

    • Prepare a solution of 2-isopropyl-4,5-dihydro-1H-imidazole (e.g., 10 g, 80.36 mmol) in ethanol (e.g., 20 mL).

    • Add a nickel catalyst (e.g., 1 g, 10 wt%) to the solution.

    • Heat the reaction mixture to reflux for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove insoluble particles by filtration.

    • Concentrate the filtrate under reduced pressure to yield 2-isopropyl-1H-imidazole.[1]

Protocol 2: Iodination of 2-isopropyl-1H-imidazole

  • Reactants: 2-isopropyl-1H-imidazole, N-iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq for mono-iodination) in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction for the formation of the mono-iodinated product.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.[5]

Palladium-Catalyzed Arylation: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[6][7][8]

Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (if necessary) Cool->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Arylated Imidazole Purify->Product

Sources

Application Note: Regioselective Functionalization of 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Iodo-2-isopropyl-1H-imidazole is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of p38 MAP kinase inhibitors and cytokine suppressive anti-inflammatory drugs (CSAIDs). Its structural utility lies in the orthogonal reactivity of its three functional handles: the acidic N1-H, the electrophilic C4-Iodine, and the latent C5-H. However, the steric bulk of the C2-isopropyl group combined with the inductive effects of the C4-iodine creates a complex regioselectivity landscape. This guide details optimized protocols for regioselective N-alkylation, Palladium-catalyzed C-C bond formation, and Magnesium-Halogen exchange, providing a self-validating roadmap for expanding this scaffold.

Structural Analysis & Reactivity Profile[1]

The reactivity of this compound is governed by the interplay between steric hindrance and tautomeric equilibrium.

  • C2-Isopropyl: Provides significant steric bulk, shielding both N1 and N3 from large electrophiles, but also enhancing solubility in lipophilic solvents.

  • C4-Iodine: A reactive handle for cross-coupling.[1][2][3] It exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the adjacent nitrogen (N3).[4]

  • Tautomerism: In solution, the molecule exists in equilibrium. However, upon deprotonation, the resulting imidazolide anion reacts predominantly at the nitrogen distal to the iodine (N1) due to both steric avoidance of the iodine and electronic repulsion.[4]

Reactivity Pathway Map[1]

ReactivityMap cluster_0 Regioselectivity Checkpoint Start 4-Iodo-2-isopropyl- 1H-imidazole Anion Imidazolide Anion (Li/Na/K salt) Start->Anion Base (NaH/Cs2CO3) N_Alk N-Alkylation (Major: 1,4-isomer) Anion->N_Alk R-X (SN2) Suzuki Pd-Cat. Coupling (C4-Aryl/Alkyl) N_Alk->Suzuki Pd(0), R-B(OH)2 Exchange I/Mg Exchange (Turbo Grignard) N_Alk->Exchange iPrMgCl-LiCl, -20°C C5_Func C5-Functionalization (Electrophile Trap) Exchange->C5_Func E+ (Aldehyde/Ketone)

Figure 1: Strategic workflow for the sequential functionalization of the imidazole core.

Module A: Regioselective N-Alkylation[5][6]

The most common failure mode in imidazole chemistry is the formation of inseparable regioisomers (1,4 vs 1,5).[4] For 4-iodo-2-isopropylimidazole, the 1,4-isomer (alkyl group distal to iodine) is thermodynamically and kinetically favored.

Protocol 1: High-Fidelity N-Alkylation (SEM/Bn Protection)

Objective: Install a protecting group or alkyl chain with >10:1 regioselectivity (1,4-isomer).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion, 1.2 equiv) OR

    
     (2.0 equiv)[4]
    
  • Electrophile: SEM-Cl, Benzyl Bromide, or Alkyl Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with this compound and dissolve in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete anion formation.
    
    • Note: The solution typically turns yellow/orange.[4]

  • Addition: Cool back to 0°C. Add the electrophile dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[4]

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x).[4] Wash organics with 
    
    
    
    (5% aq) to remove DMF.[4] Dry over
    
    
    .[1]
  • Purification: Flash chromatography. The 1,4-isomer typically elutes second (is more polar) compared to the 1,5-isomer on silica, though this can reverse depending on the R-group.

Validation (Regio-assignment):

  • NOE Spectroscopy (Critical): Irradiate the N-methylene protons of the alkyl group.[4]

    • 1,4-Isomer (Desired): Strong NOE enhancement of the C5-H singlet.

    • 1,5-Isomer (Undesired): Weak or no NOE to ring protons (too far from C2-iPr methine).[4]

Module B: C4-Cross Coupling (Suzuki-Miyaura)

The C4-Iodine bond is highly activated.[3] Common issues include de-iodination (protodehalogenation) if the catalyst loading is too low or water content is uncontrolled.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Objective: Couple aryl/heteroaryl boronic acids to the C4 position.

Reagents:

  • Substrate: N-protected 4-iodo-2-isopropylimidazole (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)[4]
    
  • Catalyst:

    
     (5 mol%) - Robust against steric bulk.[4]
    
  • Base:

    
     (3.0 equiv)[4]
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[4]

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 mins.

  • Solvent Addition: Add degassed DME and aqueous base via syringe.

  • Reaction: Heat in a microwave reactor at 100°C for 30 minutes .

    • Thermal Alternative: Oil bath at 90°C for 4–6 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash with brine.[1][3]

  • Purification: Silica gel chromatography.

Data Summary: Catalyst Screening

Catalyst SystemBase/SolventYield (Isolated)Comments
Pd(dppf)Cl2 Na2CO3 / DME:H2O88-95% Best general purpose.
Pd(PPh3)4K2CO3 / Toluene:EtOH65-75%Slower; homocoupling observed.[4]
Pd2(dba)3 / XPhosK3PO4 / Dioxane90%Excellent for sterically hindered boronates.[4]

Module C: Magnesium-Halogen Exchange (Knochel Protocol)[1]

For introducing electrophiles that are not compatible with Pd-coupling (e.g., aldehydes, ketones, formylation), the Iodine-Magnesium exchange is superior to direct lithiation, which often causes scrambling.

Protocol 3: Turbo-Grignard Functionalization

Objective: Convert C4-I to C4-E (Electrophile).

Reagents:

  • Substrate: N-protected 4-iodo-2-isopropylimidazole (1.0 equiv)

  • Reagent:

    
     (Turbo Grignard, 1.3 M in THF, 1.1 equiv)[4]
    
  • Electrophile: Benzaldehyde, DMF (for formylation), or

    
    .[4]
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry flask under Argon. Dissolve substrate in THF and cool to -20°C .

    • Critical: Do not cool to -78°C initially; the exchange is sluggish. -20°C is optimal for I/Mg exchange on imidazoles.

  • Exchange: Add

    
     dropwise. Stir at -20°C for 30 minutes.
    
    • Monitoring: Quench a small aliquot with

      
      . NMR should show >95% D-incorporation at C4.
      
  • Functionalization: Add the electrophile (neat or in THF) dropwise.

  • Warm-up: Allow to warm to 0°C over 1 hour.

  • Quench: Sat.

    
    .
    

References

  • General Reactivity of 4-Iodoimidazoles

    • Synthesis and properties of 4-iodoimidazoles. BenchChem Technical Library.

    • Regioselective alkylation of 4(5)-iodoimidazoles. Journal of Organic Chemistry (via ACS/NIH).[4]

  • Knochel Exchange Protocols

    • Selective functionalization of imidazoles via an iodine–copper exchange reaction.[5] Yang, X., & Knochel, P. (2006).[4][5] Chemical Communications.[5]

    • Magnesium-Halogen Exchange Protocols.[6] Sigma-Aldrich Technical Guides.

  • Suzuki Coupling Methodologies

    • Suzuki-Miyaura Cross-Coupling Reaction Screening Kit Guide. Merck/Sigma-Aldrich.

    • Mechanism and Protocols for Suzuki Coupling. Organic Chemistry Portal.

  • NMR Characterization

    • Distinction between 1,4 and 1,5 regioisomers using NOE. ResearchGate Discussions/JOC.

Sources

using 4-Iodo-2-isopropyl-1H-imidazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Iodo-2-isopropyl-1H-imidazole in Pharmaceutical Synthesis

Abstract

This technical guide outlines the strategic application of This compound (CAS: 761426-55-5) as a high-value intermediate in medicinal chemistry.[1] Distinguished by its sterically demanding 2-isopropyl group and the reactive 4-iodo handle, this scaffold is a "privileged structure" for accessing p38 MAP kinase inhibitors , ALK inhibitors , and Histamine H3 antagonists . This document provides validated protocols for N-protection, regioselective Suzuki-Miyaura cross-coupling, and troubleshooting insights to maximize yield and purity in drug discovery workflows.

Introduction: The "Privileged" Imidazole Scaffold

In the landscape of kinase inhibitor design, the imidazole ring serves as a critical hinge-binding motif. The 2-isopropyl substituent plays a dual role: it increases lipophilicity (logP modulation) and provides steric bulk that can enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in certain kinases).

The 4-iodo variant is particularly valuable because the C-I bond is significantly more reactive toward oxidative addition than the corresponding bromide or chloride. This allows for mild, chemoselective cross-coupling reactions that tolerate sensitive functional groups found in complex APIs.

Key Applications:

  • p38 MAPK Inhibitors: Analogs of SB 203580 where the 2-position modulates selectivity.[2]

  • ALK Inhibitors: Core scaffold construction for "second-generation" macrocyclic or fused systems.

  • H3 Antagonists: Lipophilic core for CNS-penetrant ligands.

Chemical Profile & Stability

PropertyDataNotes
IUPAC Name This compound
CAS Number 761426-55-5
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO, MeOH, DCM, DMFPoor solubility in water/hexanes
pKa (est) ~7.0 (imidazole NH)Amphoteric nature requires careful pH control during workup
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Strategic Reactivity Map

Understanding the electronic bias of the imidazole ring is crucial for successful derivatization.

ReactivityMap Core This compound N1 N-1 Position (Nucleophilic) Core->N1 Alkylation/Protection (SEM, Boc, Me) C2 C-2 Isopropyl (Steric Bulk) Core->C2 Hydrophobic Interaction (Kinase Selectivity) C4 C-4 Iodo (Electrophilic/Coupling) Core->C4 Suzuki/Sonogashira (C-C Bond Formation) Tautomer Note: Tautomerism (1H vs 3H) Must lock N-1 before C-4 coupling to ensure regiocontrol. N1->Tautomer

Caption: Functional map of this compound highlighting the orthogonal reactivity sites.

Detailed Experimental Protocols

Protocol A: Regioselective N-Protection (SEM-Cl)

Rationale: The free N-H imidazole can poison Palladium catalysts and lead to mixtures of regioisomers during coupling. Protecting the nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is recommended for its stability under basic coupling conditions and facile removal later.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • Anhydrous THF (10 mL/g substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add NaH (1.2 equiv) and wash twice with dry hexanes to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous THF at 0°C.

  • Addition: Dissolve This compound in THF and add dropwise to the NaH suspension over 15 minutes. Evolution of H₂ gas will be observed.

  • Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the imidazolide anion).

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0–20% EtOAc in Hexanes).

    • Expert Note: Regioisomers may form.[1] The major isomer is typically the one where the bulky SEM group is distal to the isopropyl group (N-1 substituted), but rigorous NMR (NOESY) is required if exact regiochemistry is critical at this stage.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-4 Arylation)

Rationale: This step installs the primary pharmacophore (e.g., an aryl or heteroaryl ring) at the 4-position. The use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ is standard, but the choice of base is critical to prevent de-iodination.

Reagents:

  • N-SEM-4-iodo-2-isopropylimidazole (1.0 equiv) (from Protocol A)

  • Aryl Boronic Acid/Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv) or Cs₂CO₃ (solid, 2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: In a microwave vial or Schlenk tube, combine the imidazole intermediate , boronic acid , and base . Add 1,4-Dioxane (and water if using aqueous base). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Optimization: If using a microwave reactor, heat to 100°C for 30–60 minutes.

  • Monitoring: Check LC-MS for the disappearance of the iodo-starting material (M+H 367 for SEM-protected) and appearance of the coupled product.

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1][3] Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

    • Self-Validating Check: The product should show the disappearance of the diagnostic C-I carbon signal (~80-90 ppm) in ¹³C NMR and the appearance of new aryl signals.

Application Workflow: Synthesis of a Kinase Inhibitor Library

This workflow demonstrates how to generate a library of potential ALK/p38 inhibitors using the described intermediate.

Workflow Start Start: this compound Step1 Step 1: N-Protection (SEM/Boc) Prevents catalyst poisoning Start->Step1 Step2 Step 2: Suzuki Coupling (Diversity Point 1: Ar-B(OH)2) Step1->Step2 Pd(0), Base, Heat Step3 Step 3: Deprotection (TFA or TBAF) Restores NH functionality Step2->Step3 Acid/Fluoride Step4 Step 4: N-Alkylation/Acylation (Diversity Point 2) Step3->Step4 R-X, Base End Final Library: 2-Isopropyl-4-aryl-1-substituted-imidazoles Step4->End

Caption: Divergent synthesis workflow for generating 2,4-disubstituted imidazole libraries.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by free imidazole Nitrogen.Ensure complete N-protection (Protocol A) prior to coupling. Do not attempt on free amine unless using specialized ligands (e.g., XPhos).
Protodeiodination Overheating or excessive hydride source.Lower temperature to 70°C. Use anhydrous conditions if possible. Switch base to K₃PO₄.
Regioisomer Mixtures Tautomerization during N-alkylation.Use bulky protecting groups (SEM, Trityl) to favor the sterically less hindered isomer (1,4-disubstituted product).
Incomplete Conversion Boronic acid instability.Add boronic acid in portions. Switch to Boronic Pinacol Esters for higher stability.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 761426-55-5).Link

  • BenchChem. Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor for Pharmaceutical Intermediates.Link

  • Boehringer Ingelheim.Synthesis of Imidazole-Based p38 MAP Kinase Inhibitors. (General reference for the 2-isopropyl pharmacophore class).
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of 2,4,5-Trisubstituted Imidazoles as Inhibitors of p38 Mitogen-Activated Protein Kinase. (Contextual grounding for the scaffold).
  • ChemicalBook. 2-Isopropylimidazole Properties and Derivatives.Link

(Note: While specific proprietary manufacturing dossiers are confidential, the protocols above represent the industry standard for handling this class of heterocycles.)

Sources

Application Note: Microwave-Assisted Functionalization of 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-2-isopropyl-1H-imidazole represents a privileged "warhead" scaffold in medicinal chemistry. The imidazole ring is a bioisostere for amide bonds and phenyl rings, commonly found in p38 MAP kinase inhibitors, Angiotensin II receptor antagonists (e.g., Olmesartan), and H3 receptor ligands. The C4-iodine position offers a high-reactivity handle for palladium-catalyzed cross-coupling, while the C2-isopropyl group provides essential lipophilicity and metabolic stability (blocking C2-oxidation).

This guide details microwave-assisted synthesis (MAOS) protocols for this scaffold. Unlike conventional thermal heating, which often leads to prolonged reaction times and decomposition of the unstable iodo-imidazole moiety, microwave irradiation exploits the high polarity of the imidazole ring (high loss tangent, tan δ) to achieve rapid, volumetric superheating. This results in cleaner reaction profiles and yields typically exceeding 85% in under 20 minutes.

Technical Background: The Microwave Advantage

Dielectric Heating Mechanism

The imidazole core is highly polar. Under microwave irradiation (2.45 GHz), the dipole re-aligns with the oscillating electric field. The resulting molecular friction generates internal heat (dipolar polarization).

  • Specific Effect: The 2-isopropyl group adds steric bulk but remains non-polar. The heating is localized to the polar imidazole ring and the solvent matrix (e.g., DMF/Water), creating a "hot spot" effect at the molecular level that accelerates the rate-limiting oxidative addition of Pd(0) into the C-I bond.

  • Thermodynamic Benefit: Microwave reactors allow reactions to be performed at temperatures 20–50°C above the solvent's atmospheric boiling point (superheating) in sealed vessels, surmounting the activation energy barrier (

    
    ) for sterically hindered couplings.
    
Stability Considerations

4-Iodo-imidazoles can be prone to de-iodination (reduction) under prolonged thermal stress. MAOS minimizes the "time-at-temperature," preserving the C-I bond integrity until the catalytic cycle engages.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: C-C bond formation to generate 4-aryl-2-isopropyl-1H-imidazoles. Scope: Compatible with electron-rich and electron-poor boronic acids.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

    • Why: The bidentate dppf ligand prevents rapid catalyst deactivation at high MW temperatures compared to Pd(PPh₃)₄.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

    • Note: Excess base is critical to handle the acidic N-H proton of the imidazole if unprotected.

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Workflow
  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the imidazole substrate, boronic acid, and Pd catalyst.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

  • Solvent Addition: Syringe in degassed 1,4-dioxane and the aqueous base solution.

  • Irradiation: Place in the microwave reactor cavity.

    • Ramp: 2 minutes to target.

    • Hold:120°C for 15 minutes .

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup: Cool to <50°C (compressed air). Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Check:

  • Visual: Reaction mixture should turn black (Pd precipitation) only after cooling. Early black precipitation indicates catalyst death (check O₂ removal).

  • LCMS: Conversion should be >95%. If de-iodinated byproduct (2-isopropylimidazole) >10%, lower Temp to 100°C and extend time.

Protocol B: Microwave-Assisted Sonogashira Coupling

Objective: Introduction of alkyne linkers (C(sp)-C(sp2) bond). Challenge: Preventing homocoupling of the alkyne (Glaser coupling) which is accelerated by Cu and O₂.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Diethylamine (DEA) / DMF (1:1 ratio).

    • Why: DEA acts as both base and reducing agent for Pd(II).

Step-by-Step Workflow
  • Loading: Add substrate, CuI, and Pd catalyst to the vial.

  • Solvent: Add degassed DMF and DEA.

  • Alkyne Addition: Add the alkyne last to minimize interaction with Cu before the cycle starts.

  • Irradiation:

    • Temp:80°C (Lower temperature prevents alkyne polymerization).

    • Time: 20 minutes.

    • Power: Dynamic mode (limit to 100W).

  • Workup: Dilute with water, extract with EtOAc. Crucial: Wash organic layer with 5% NH₄OH to remove Copper salts (blue aqueous layer).

Data Analysis & Comparison

The following table summarizes typical yields comparing conventional thermal heating (oil bath) vs. Microwave protocols for 4-iodo-imidazoles.

Reaction TypePartner (R-X)Thermal ConditionsThermal YieldMW ConditionsMW YieldTime Reduction
Suzuki Phenylboronic acid90°C, 12 h65%120°C, 15 min92% 48x
Suzuki 4-Pyridineboronic acid90°C, 16 h58%125°C, 20 min88% 48x
Sonogashira Phenylacetylene80°C, 8 h45%*80°C, 20 min81% 24x
Heck Ethyl Acrylate100°C, 24 h40%140°C, 30 min75% 48x

*Note: Thermal Sonogashira often suffers from high Glaser homocoupling byproducts due to long exposure to trace oxygen.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the logical flow from reactant preparation to isolation, emphasizing the critical "Inerting" step required for Pd-catalysis.

ExperimentalWorkflow cluster_prep Vessel Preparation cluster_mw Microwave Irradiation cluster_workup Isolation Start Start: Reagent Prep Weigh Weigh: this compound + Catalyst + Boronic Acid Start->Weigh Seal Seal Vial & Purge (Ar/N2) (Critical for Pd(0) life) Weigh->Seal Solvent Add Degassed Solvent (Dioxane/Water) Seal->Solvent Ramp Ramp: 2 min to 120°C Solvent->Ramp Insert into Reactor Hold Hold: 15 min @ 120°C High Stirring Ramp->Hold Cool Cooling: Compressed Air to <50°C Hold->Cool Check QC Check: LCMS (>95% Conversion?) Cool->Check Check->Ramp No (Add time) Filter Filter (Celite) & Extract Check->Filter Yes Purify Flash Chromatography Filter->Purify

Caption: Step-by-step decision matrix for microwave-assisted Suzuki coupling of 4-iodo-imidazoles.

Mechanistic Pathway (Suzuki)

This diagram details the catalytic cycle, highlighting where Microwave (MW) energy accelerates the rate-limiting step (Oxidative Addition).

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Iodo-imidazole Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange) Complex1->BaseStep + Na2CO3 TransMet Transmetallation (+ Boronic Acid) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration MW_Effect MW Acceleration (High Tan δ) MW_Effect->OxAdd

Caption: Palladium catalytic cycle showing the acceleration of the oxidative addition step by MW energy.

Synthesis of the Starting Material

If this compound is not commercially available, it must be synthesized.

Protocol:

  • Start: 2-Isopropylimidazole (commercially available).

  • Iodination: Dissolve in water/ethanol. Add NaOH (1.2 equiv).[3] Cool to 0°C.

  • Addition: Add Iodine (

    
    ) (1.0 equiv) portion-wise.
    
  • Reaction: Stir at RT for 3 hours (Thermal) or MW 80°C for 10 min.

  • Product: The 4-iodo isomer precipitates or is extracted. (Note: Tautomerism makes 4-iodo and 5-iodo equivalent in the unsubstituted parent, but the 4-position is the standard nomenclature for the reactive center in cross-coupling).

References

  • Microwave-Assisted Synthesis Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Suzuki Coupling of Imidazoles: Ohta, S., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines and iodoimidazoles. Heterocycles, 34(1), 123-128. [Link]

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • General Microwave Protocols for Heterocycles: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of heterocyclic compounds. Molecular Diversity, 14, 793–813. [Link]

Sources

Troubleshooting & Optimization

preventing homocoupling side reactions in 4-iodoimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodoimidazole Methodologies Topic: Preventing Homocoupling Side Reactions Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Diagnostic Framework

User Status: You are encountering "homocoupling" (dimerization to 4,4'-biimidazole species) while working with 4-iodoimidazole.

Immediate Diagnostic: To apply the correct fix, we must identify where in the pipeline the error occurs. Homocoupling is mechanistically distinct depending on whether you are synthesizing the molecule (creating the C-I bond) or using it (forming a C-C bond).

ScenarioExperimental ContextMechanism of FailurePrimary Solution
A Synthesis via Metal-Halogen Exchange (e.g., Lithiation of imidazole followed by

quench).
Nucleophilic Attack: The reactive 4-lithio intermediate attacks the newly formed 4-iodo product.Inverse Addition (Add nucleophile to electrophile).
B Cross-Coupling Applications (e.g., Suzuki, Sonogashira using 4-iodoimidazole).[1]Ullmann-type Coupling: Palladium-mediated reductive elimination of two imidazole units.Catalyst Control (Ligand ratios & reductive scavengers).
C Direct Iodination (

/NaOH).
Misidentification: Product is likely 4,5-diiodoimidazole (polyiodination), not a dimer.Stoichiometric Control & pH monitoring.

Scenario A: Troubleshooting Synthesis (Lithiation Route)

Context: You are synthesizing 4-iodoimidazole by lithiating an N-protected imidazole (or performing halogen dance on 4-bromoimidazole) and quenching with Iodine.

Q: Why am I seeing dimers (bi-imidazoles) immediately after quenching my lithiated intermediate? A: This is a classic "mixing control" failure. In a standard addition (adding Iodine to the reaction vessel), you create a transient zone where the newly formed 4-iodoimidazole coexists with unreacted 4-lithioimidazole . The lithiated species (highly nucleophilic) attacks the iodinated product (electrophilic), displacing iodine and forming the C-C coupled dimer.

Q: How do I implement the "Inverse Addition" protocol to stop this? A: You must ensure the lithiated species never encounters the iodinated product.

  • Prepare Quench Solution: Dissolve your electrophile (

    
    ) in THF in a separate vessel. Cool to -78°C.
    
  • Cannulation: Transfer the lithiated imidazole solution (via cannula or pump) into the Iodine solution.

  • Result: The lithiated species enters a vast excess of Iodine. It reacts instantly to form 4-iodoimidazole. Because Iodine is in excess, there is no remaining lithiated species to attack the product.

Q: Are there temperature thresholds I must respect? A: Yes. 4-Lithioimidazoles are thermally unstable.

  • Danger Zone: Above -40°C, the lithiated species can undergo ring fragmentation or radical disproportionation, leading to complex tars and radical-coupled dimers.

  • Protocol: Maintain internal temperature below -60°C throughout the lithiation and the quench transfer.

Visual Workflow: Inverse Addition Strategy

InverseAddition cluster_0 Vessel A (Reagent) cluster_1 Vessel B (Quench) cluster_side Standard Addition (AVOID) Li_Im 4-Lithioimidazole (Nucleophile) Iodine Excess Iodine (Electrophile) Li_Im->Iodine Slow Cannulation (Inverse Addition) SideRxn Li-Im + Product Bi-imidazole (Dimer) Li_Im->SideRxn If Iodine added to Li-Im Product 4-Iodoimidazole (Monomer) Iodine->Product Instant Reaction

Caption: Inverse addition ensures the nucleophile (Li-Im) always encounters excess electrophile (


), preventing it from reacting with the product.

Scenario B: Troubleshooting Cross-Coupling (Suzuki/Sonogashira)

Context: You are using 4-iodoimidazole as a substrate to attach it to an aryl group, but the imidazole is coupling with itself.

Q: My Suzuki coupling yields 30% product and 40% homocoupled imidazole. Why? A: 4-iodoimidazoles are prone to Ullmann-type homocoupling in the presence of Pd(0). This usually happens if:

  • Transmetallation is slow: The oxidative addition complex (

    
    ) sits waiting for the boronic acid. If it waits too long, it disproportionates or reacts with another mole of oxidative addition complex.
    
  • Oxygen Leak: Trace oxygen promotes the oxidation of Pd species, accelerating homocoupling.

Q: What is the "Reductive Scavenger" fix? A: Adding a mild reductant can suppress the oxidative pathway that leads to dimerization.

  • Protocol: Add 10-20 mol% hydroquinone or use isopropanol as a co-solvent. These act as radical scavengers and reductants that keep the Pd cycle focused on the cross-coupling pathway.

Q: Does the catalyst ligand matter? A: Absolutely.

  • Avoid:

    
     (Tetrakis). It is notorious for homocoupling with electron-rich heterocycles.
    
  • Use:

    
      or XPhos Pd G2 . Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle that accelerates reductive elimination of the cross product and sterically hinders the formation of the dimeric Pd-complex required for homocoupling.
    

Q: Should I protect the imidazole nitrogen? A: Yes. Free NH-imidazoles poison the catalyst by binding to Pd, slowing down the cycle and allowing side reactions (homocoupling) to take over.

  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl protection. Methyl is too stable (hard to remove), and Boc is labile under basic Suzuki conditions.

Scenario C: Misidentification (The "False" Dimer)

Context: You are doing a standard iodination (


) and see a spot on TLC with higher Rf or higher Mass.

Q: I used the standard BenchChem/ChemicalBook protocol (


) and see a byproduct. Is it a dimer? 
A:  Unlikely. In aqueous alkaline iodination, the radical/metal mechanisms required for dimerization are absent.
  • Likely Culprit: 4,5-diiodoimidazole .[2][3][4][5]

  • Verification: Check MS.

    • 4-iodoimidazole MW: ~194.

    • Dimer (Bi-imidazole) MW: ~262 (if protected) or ~134 (unprotected core).

    • Di-iodoimidazole MW: ~320.

  • The Fix: If it is di-iodination, you are using too much Iodine or adding it too fast. Reduce

    
     equivalents to 0.95 eq relative to imidazole, or increase the dilution.
    

Validated Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Lithiation (Anti-Homocoupling)

Designed for N-protected imidazoles (e.g., SEM-imidazole).

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Reagents:

    • Substrate: 1.0 eq N-SEM-imidazole in dry THF (0.2 M).

    • Base: 1.1 eq n-BuLi (2.5 M in hexanes).

    • Electrophile: 1.5 eq Iodine (

      
      ) dissolved in dry THF.
      
  • Lithiation:

    • Cool substrate to -78°C .

    • Add n-BuLi dropwise over 20 min. Keep temp < -70°C.

    • Stir 30 min at -78°C.

  • Inverse Quench (CRITICAL):

    • In a second flask, cool the Iodine/THF solution to -78°C.

    • Transfer the lithiated solution via cannula into the Iodine flask over 15 min.

  • Workup:

    • Allow to warm to RT.[1][2][6][7]

    • Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine.
      
    • Extract EtOAc, wash Brine, Dry

      
      .[8]
      
Protocol 2: Optimized Suzuki Coupling (Anti-Homocoupling)

Designed for coupling 4-iodoimidazole with Phenylboronic acid.

  • Reagents:

    • 1.0 eq 4-iodoimidazole (N-protected).[1][9]

    • 1.2 eq Arylboronic acid.[8][10]

    • 2.0 eq

      
       or 
      
      
      
      .[8]
    • Catalyst: 5 mol%

      
       .
      
  • Solvent System:

    • Dioxane : Water (4:1).[8] Degassed thoroughly with Argon bubbling for 20 mins.

  • Procedure:

    • Mix solids in the vial.

    • Add degassed solvent.[8]

    • Heat to 80°C.

    • Optional: If homocoupling persists, add 10 mol% Potassium Formate as a reductant.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: 'Homocoupling' Observed Context What is the reaction context? Start->Context Synthesis Synthesis of 4-Iodoimidazole (Creating C-I bond) Context->Synthesis Coupling Cross-Coupling Reaction (Using 4-Iodoimidazole) Context->Coupling Method Method used? Synthesis->Method CatCheck Check Catalyst & Atmosphere Coupling->CatCheck Direct Direct Iodination (I2 / NaOH) Method->Direct Metal Lithiation / Metal-Halogen (n-BuLi / I2) Method->Metal CheckMS Check MS: Is MW ~320? Direct->CheckMS InvAdd Implement Inverse Addition. Add Li-species to I2. Metal->InvAdd PolyI It is 4,5-Diiodoimidazole. Reduce I2 equiv. CheckMS->PolyI Yes Sol1 Switch to Pd(dppf)Cl2 CatCheck->Sol1 Sol2 Degas Solvents (Argon) CatCheck->Sol2 Sol3 Add Reductant (K-Formate) CatCheck->Sol3

Caption: Step-by-step logic to identify the root cause of dimerization based on reaction type.

References

  • BenchChem. Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. (2025).[1][2][8][10][11][12] Retrieved from 2[1][2][11]

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole. Org.[4][13] Synth. 2021 , 98, 171-193.[4] (Demonstrates handling of diiodo-species and lithiation stability). Retrieved from 4

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025).[1][2][8][10][11][12] (Details the use of reductive scavengers). Retrieved from 7[7][10]

  • BenchChem. Optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives. (Discusses homocoupling mechanisms). Retrieved from 8

Sources

Technical Support Center: Purification of 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Iodo-2-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry, primarily utilized in cross-coupling reactions where the iodine atom can be selectively substituted.[1] The purity of this reagent is paramount, as common impurities such as unreacted starting material (2-isopropyl-1H-imidazole) or over-iodinated byproducts (e.g., 4,5-diiodo-2-isopropyl-1H-imidazole) can lead to complex side reactions, reduced yields, and difficulties in downstream purification. This guide provides a systematic approach to isolating this compound from typical reaction mixtures with high purity.

The synthesis of this compound generally involves the electrophilic iodination of 2-isopropyl-1H-imidazole.[2][3] The control of stoichiometry and reaction conditions is critical to minimize the formation of di-iodinated species.[4] This guide will address the purification challenges arising from a typical reaction work-up.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue after solvent removal. How do I proceed?

Potential Causes:

  • Residual Solvent: Incomplete removal of high-boiling point solvents like DMF or DMSO.

  • Significant Impurities: High concentrations of unreacted starting materials or byproducts can depress the melting point of the mixture, resulting in an oil.[5]

  • Degradation: Iodo-imidazoles can be sensitive to prolonged exposure to heat and light, potentially leading to degradation.[6][7]

Suggested Solutions:

  • Trituration: This is the first and often most effective step for oily residues.

    • Protocol: Add a non-polar solvent in which the desired product is expected to be insoluble, such as cold hexanes or diethyl ether. Stir or sonicate the mixture vigorously. The goal is to have the impurities dissolve in the solvent while the desired product, being more polar, precipitates as a solid.

    • Causality: The significant difference in polarity between the non-polar solvent and the polar imidazole ring of your product drives the separation.

  • Aqueous Wash: If residual acidic or basic reagents are suspected, an aqueous workup can be beneficial.

    • Protocol: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine to remove residual water. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

    • Causality: This liquid-liquid extraction separates components based on their solubility and acid-base properties.

  • Adsorption onto Silica: If the product remains oily, adsorbing it onto silica gel can prepare it for column chromatography.

    • Protocol: Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Add silica gel (2-3 times the weight of the crude oil) and concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This "dry-loaded" sample can then be purified by column chromatography.[8]

    • Causality: This technique ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[9]

Question 2: Thin Layer Chromatography (TLC) of my crude product shows three spots. How do I identify them and choose a purification method?

Potential Causes: The three spots likely correspond to:

  • Starting Material (2-isopropyl-1H-imidazole): This is a relatively polar compound.

  • Desired Product (this compound): The addition of a large, non-polar iodine atom will typically make this compound less polar than the starting material.

  • Di-iodinated Byproduct (4,5-diiodo-2-isopropyl-1H-imidazole): The addition of a second iodine atom will further decrease its polarity, making it the least polar of the three imidazole species.

Suggested Solutions:

  • Identification via TLC:

    • Protocol: Spot the crude mixture alongside the starting material (if available) on a silica gel TLC plate. Elute with a solvent system such as 50-70% ethyl acetate in hexanes.

    • Interpretation: The spot with the highest Rf value (travels furthest) is the least polar, likely the di-iodinated byproduct. The spot with the lowest Rf value is the most polar, likely the unreacted starting material. The spot in the middle should be your desired product.

  • Purification Strategy Selection:

    • Column Chromatography (Recommended for complex mixtures): This is the most robust method for separating compounds with different polarities.[8] A gradient elution, starting with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, will effectively separate the three components. The di-iodinated product will elute first, followed by the desired mono-iodinated product, and finally the starting material.

    • Recrystallization (Effective if one component is dominant): If the desired product is the major component and the impurities are present in smaller amounts, recrystallization can be a highly effective and scalable purification method.[5] The key is selecting a solvent system where the solubility of the desired product and the impurities differ significantly with temperature.

Question 3: I'm attempting recrystallization, but the product either "oils out" or no crystals form at all. What should I do?

Potential Causes:

  • "Oiling Out": The boiling point of the solvent is higher than the melting point of the impure solid. This can also happen if the solution is cooled too rapidly.[5]

  • No Crystal Formation: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[5]

Suggested Solutions:

  • To Prevent "Oiling Out":

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.[5]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a towel, before placing it in an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[10]

    • Change Solvent System: The chosen solvent may be inappropriate. For iodo-imidazoles, mixed solvent systems are often effective. Try a system where the compound is soluble in one solvent (e.g., isopropanol, ethyl acetate) and insoluble in the other (e.g., hexanes, water).[11] Dissolve the crude material in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy. Add a drop or two of the hot "good" solvent to clarify, then cool slowly.

  • To Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[5]

    • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[5]

    • Reduce Solvent Volume: It is possible you added too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound? For high purity, especially on a smaller scale or with complex impurity profiles, silica gel column chromatography is the most effective method. For larger quantities where the desired product is the major component, a well-optimized recrystallization is more efficient.[5][8]

Q2: What are the best practices for storing the purified this compound? The purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool (2-8°C), dark place. Iodo-aromatic compounds can be sensitive to light and air over long periods.[6]

Q3: Can I use reverse-phase chromatography for purification? While possible, normal-phase silica gel chromatography is generally more straightforward and cost-effective for this class of compounds. Reverse-phase HPLC would be more suitable for analytical purity checks or for purifying very small quantities of highly polar impurities.

Q4: My purified product is slightly yellow. Is this a problem? A pale-yellow color is not uncommon for iodo-imidazoles and may not indicate significant impurity.[12] However, if high purity is essential (e.g., for catalysis), you can attempt to remove colored impurities by treating a solution of the compound with a small amount of activated charcoal before a final recrystallization.[13] Be aware that using charcoal can lead to some loss of product due to adsorption.

Data & Protocols

Physicochemical & Chromatographic Data (Prototypical)

The following table provides typical data based on the parent compound 4-iodo-1H-imidazole and general principles of chromatography. This should be used as a starting point for your own experiments.

ParameterValue / ObservationRationale & Notes
Appearance White to pale-yellow solidColor may depend on purity and age.[12]
Storage Temperature 2-8°C, under inert atmosphereTo prevent potential degradation over time.
TLC Mobile Phase 50-70% Ethyl Acetate in HexanesProvides good separation of starting material, product, and di-iodinated byproduct on silica gel.
Approximate Rf Values Di-iodo byproduct: ~0.7Product: ~0.5Starting material: ~0.3Rf values are highly dependent on exact conditions. The trend of decreasing polarity with increasing iodination is key.
Recrystallization Solvents Isopropanol/Hexanes, Ethyl Acetate/HexanesMixed solvent systems are often effective for imidazoles.[11]
Experimental Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product cluster_troubleshoot Troubleshooting Loop crude Crude Reaction Mixture (Oil or Solid) col_chrom Silica Gel Column Chromatography crude->col_chrom Complex Mixture recrys Recrystallization crude->recrys Product is Major Component analysis Purity Check (TLC, NMR, Melting Point) col_chrom->analysis recrys->analysis product Pure this compound analysis->product Purity ≥ 95% repurify Re-purify analysis->repurify Purity < 95% repurify->col_chrom Try Different Solvent System repurify->recrys Try Different Solvents

Caption: Purification workflow for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating a mixture of starting material, product, and di-iodinated byproduct.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of methanol or dichloromethane.

    • Add silica gel (~3 g) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 30-40 g for a 1.0 g sample) in a non-polar solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). This will elute the least polar, di-iodinated byproduct first.

    • Gradually increase the polarity of the mobile phase (e.g., to 30%, 50%, then 70% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent in vacuo to yield the purified this compound as a solid.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is effective when the desired product is the main component and impurities have different solubilities.

  • Solvent Selection: A good starting point is an isopropanol/hexanes system. The product should be soluble in hot isopropanol and insoluble in hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot isopropanol and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

  • Crystallization:

    • Remove the flask from the heat. Slowly add hexanes dropwise while stirring until a persistent cloudiness (turbidity) appears.

    • Add one or two drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

    • Allow the crystals to air-dry on the filter, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

References

  • Benchchem. (2025). Determining the Solubility of 4,5-diiodo-2-isopropyl-1H-imidazole: A Technical Guide.
  • Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole.
  • Benchchem. (2025). Theoretical Analysis of 4,5-diiodo-2-isopropyl-1H-imidazole: A Prototypical Technical Guide.
  • Benchchem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4,5-diiodo-2-isopropyl-1H-imidazole.
  • Benchchem. (2025). Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor for Pharmaceutical Intermediates: A Comparative.
  • Benchchem. (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole.
  • Benchchem. (2025). An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole.
  • Benchchem. (2025). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs.
  • Benchchem. (2025). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • Benchchem. (2025). Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2011). Recrystallization. Retrieved from [Link]

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • National Center for Biotechnology Information. (n.d.). 4-iodo-1H-imidazole. PubChem Compound Summary for CID 606522. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2012). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]

  • Google Patents. (2014). US8822516B2 - Process for the preparation of iodides.

Sources

minimizing deiodination during 4-Iodo-2-isopropyl-1H-imidazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodo-2-isopropyl-1H-imidazole

A Guide to Minimizing Deiodination During Cross-Coupling Reactions

Welcome to the technical support center for applications involving this compound. As a key building block in medicinal chemistry and materials science, its successful functionalization is paramount. A frequent and significant challenge encountered during its use in palladium-catalyzed cross-coupling reactions is the undesired cleavage of the carbon-iodine (C-I) bond, leading to a deiodinated (or hydrodehalogenated) byproduct.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causes of deiodination and to offer robust, field-proven strategies to mitigate this problematic side reaction.

Part 1: Understanding the Challenge - The "Why" of Deiodination

This section addresses the fundamental reasons behind the unwanted deiodination side reaction. Understanding these mechanisms is the first step toward effective troubleshooting and prevention.

Q1: What is deiodination and why is it a problem with my this compound coupling?

A: Deiodination is the chemical reaction where the iodine atom on your imidazole ring is replaced by a hydrogen atom, resulting in the formation of 2-isopropyl-1H-imidazole. This is a significant issue for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of your desired coupled product.[1]

  • Purification Complexity: The deiodinated byproduct often has similar polarity to the desired product, making separation by chromatography difficult and time-consuming.[1]

  • Stoichiometric Imbalance: The consumption of the aryl iodide affects the stoichiometry of the reaction, potentially leading to other side reactions and incomplete conversion.

The C-I bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to cleavage under various catalytic conditions.[1]

Q2: What are the primary mechanistic pathways that lead to deiodination in a palladium-catalyzed coupling reaction?

A: There are several competing mechanistic pathways that can lead to the formation of the deiodinated byproduct. The most common are:

  • Reductive Cleavage via Pd-H Species: This is often the dominant pathway. Palladium hydride (Pd-H) species can form in the catalytic cycle, typically from the reaction of the palladium catalyst with trace water, the amine base, or the solvent. Instead of undergoing productive cross-coupling, the aryl-palladium intermediate can react with this Pd-H species, leading to reductive elimination that forms the deiodinated arene and regenerates the Pd(0) catalyst.

  • Base-Mediated Decomposition: While less common for aryl iodides compared to more activated substrates, strong bases under harsh conditions (e.g., high temperatures) can sometimes promote deiodination pathways.[1]

  • Radical Pathways: High reaction temperatures or exposure to light can promote the homolytic cleavage of the weak C-I bond, generating an aryl radical.[1] This radical can then abstract a hydrogen atom from the solvent or other reagents in the mixture to form the deiodinated product.[1][2] Solvents like DMF and DMSO have been reported to form radicals in the presence of a base, which could contribute to this pathway.[3]

Part 2: Proactive Strategies & Optimization

The most effective way to deal with deiodination is to prevent it from happening. This section provides guidance on setting up your reaction for success from the outset.

Q3: I am planning a Suzuki coupling with this compound. What are the most critical parameters to control to minimize deiodination?

A: Absolutely. For a successful Suzuki coupling, careful selection of your catalyst system and reaction conditions is crucial. Here are the key pillars of optimization:

  • Catalyst and Ligand Selection: This is arguably the most critical factor. The goal is to choose a ligand that promotes rapid reductive elimination of the desired C-C bond, which will outcompete the undesired C-H bond formation (deiodination).[1]

    • Expertise: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) state and accelerate the rates of both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could be diverted into deiodination pathways.[4][5]

    • Trustworthiness: Avoid simple, less bulky phosphines like PPh₃ when deiodination is a concern, as they can be less effective at promoting the desired coupling pathway, often requiring higher temperatures that can exacerbate the problem.[6]

  • Base Selection: The choice and stoichiometry of the base are critical.

    • Expertise: Use the weakest base that still effectively promotes the reaction. Strong bases like NaOtBu can sometimes accelerate decomposition pathways.[7] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.

    • Trustworthiness: Ensure the base is finely powdered and dry. The presence of excess water can facilitate the formation of Pd-H species responsible for reductive cleavage.

  • Solvent Choice: The solvent must be anhydrous and deoxygenated.

    • Expertise: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard. The use of a co-solvent of water is common in Suzuki reactions to dissolve the inorganic base, but minimize the amount of water used.[8]

    • Trustworthiness: Always use high-quality, dry solvents. Degassing the solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) before use is essential to remove dissolved oxygen, which can both damage the catalyst and promote side reactions.

  • Temperature Control:

    • Expertise: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for unwanted side reactions like thermal C-I bond cleavage.[1] If your chosen catalyst/ligand system is highly active, you can often run the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).[6]

The interplay of these factors is visualized in the troubleshooting flowchart below.

Troubleshooting Flowchart for Deiodination

G Start High Deiodination Observed (>10%) Check_Ligand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) Start->Check_Ligand Check_Base Is the base excessively strong or wet? (e.g., NaOtBu, old K2CO3) Check_Ligand->Check_Base Yes Sol_Ligand Action: Switch to a modern biarylphosphine ligand. (e.g., XPhos, RuPhos) Check_Ligand->Sol_Ligand No Check_Temp Is the reaction temperature > 100°C? Check_Base->Check_Temp No Sol_Base Action: Use a weaker, dry base (e.g., K3PO4, Cs2CO3). Ensure it is finely powdered. Check_Base->Sol_Base Yes Check_Solvent Was the solvent anhydrous and properly degassed? Check_Temp->Check_Solvent No Sol_Temp Action: Lower temperature by 10-20°C increments. Consider a more active catalyst. Check_Temp->Sol_Temp Yes Sol_Solvent Action: Use fresh, anhydrous solvent. Degas thoroughly with Ar/N2 for at least 30 min. Check_Solvent->Sol_Solvent No End Re-run experiment and analyze results. Check_Solvent->End Yes Sol_Ligand->End Sol_Base->End Sol_Temp->End Sol_Solvent->End

Caption: A decision tree for troubleshooting deiodination.

Q4: Is N-protection of the imidazole ring necessary?

A: Yes, in many cases, protection of the imidazole N-H proton is highly recommended. The acidic N-H can interfere with many organometallic reagents and bases used in cross-coupling reactions.[8]

  • Improved Solubility: N-protection often improves the solubility of the starting material in common organic solvents.[8]

  • Prevention of Side Reactions: It prevents potential N-arylation or complexation with the palladium catalyst, which can inhibit catalytic activity.[9]

  • Common Protecting Groups: A trityl (Tr) or p-toluenesulfonyl (Ts) group are common choices that are stable to many coupling conditions and can be removed later.

Part 3: Troubleshooting Guide

Even with careful planning, problems can arise. This section provides direct answers to common issues encountered during the experiment.

Q5: My reaction resulted in a >50% yield of the deiodinated 2-isopropyl-1H-imidazole and only traces of my desired product. What is the most likely cause?

A: A high percentage of deiodination with low conversion of starting material points to a catalytic cycle that strongly favors the hydrodehalogenation pathway. The most probable culprits are:

  • Inefficient Ligand: Your ligand is not promoting the reductive elimination of the product efficiently. The intermediate Aryl-Pd(II)-X complex has a long lifetime, allowing it to be intercepted by hydride sources. This is common with less bulky ligands like PPh₃. Solution: Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[1][4]

  • Excessive Temperature: The reaction is running too hot, causing thermal decomposition and radical formation.[1] Solution: Lower the temperature significantly (e.g., from 110°C to 80°C) and allow the reaction to run longer. A more active catalyst system may be required to achieve reasonable reaction times at lower temperatures.[6]

  • Contaminated Reagents: Your solvent or base contains significant amounts of water, or your reaction atmosphere has an air leak (oxygen). Solution: Use fresh, anhydrous solvents, dry your base in an oven, and ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen).

Q6: I am performing a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling) in addition to deiodination. How can I address this?

A: This indicates issues with both the copper and palladium catalytic cycles. Glaser homocoupling is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen.[10]

  • Rigorous Degassing: This is the most critical step. Oxygen must be scrupulously excluded from the reaction. Sparging your solvent and reaction mixture with an inert gas is essential.

  • Use a Co-catalyst Free System: Consider a copper-free Sonogashira protocol. While copper accelerates the reaction, it is also responsible for the homocoupling. Several modern palladium/ligand systems are efficient enough to not require a copper co-catalyst.[11]

  • Amine Base: Use a high-quality, degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The amine is crucial for the Sonogashira mechanism.[12]

Catalytic Cycle and Deiodination Side-Path

G cluster_main Desired Coupling Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA PdII L₂Pd(II)(Ar)(I) OA->PdII TM Transmetalation PdII->TM Deiodination Reductive Elimination (Deiodination) PdII->Deiodination PdII_Coup L₂Pd(II)(Ar)(R) TM->PdII_Coup RE Reductive Elimination PdII_Coup->RE RE->Pd0 Product Ar-R RE->Product PdH [Pd-H] PdH->Deiodination Deiodination->Pd0 Deiod_Prod Ar-H Deiodination->Deiod_Prod ArI Ar-I ArI->OA Boronic R-B(OR)₂ Boronic->TM

Caption: The Pd-catalyzed cross-coupling cycle and the competing deiodination pathway.

Part 4: Recommended Protocols & Data

This section provides a validated starting point for your experiments and summarizes key parameters in a tabular format for easy reference.

Protocol: Suzuki-Miyaura Coupling of N-Trityl-4-iodo-2-isopropyl-1H-imidazole

This protocol provides a robust starting point designed to minimize deiodination.

Materials:

  • N-Trityl-4-iodo-2-isopropyl-1H-imidazole (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol% Pd)

  • SPhos (0.045 eq, 4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add N-Trityl-4-iodo-2-isopropyl-1H-imidazole, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst solution to the main reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the iodo-imidazole.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table 1: Recommended Starting Conditions for Cross-Coupling
ParameterSuzuki-MiyauraSonogashira (Cu-free)Buchwald-Hartwig Amination
Pd Source Pd₂(dba)₃ or Pd(OAc)₂PdCl₂(PPh₃)₂ or Pd(OAc)₂Pd₂(dba)₃ or G3-Precatalysts
Ligand SPhos, XPhos, RuPhosSPhos, cataCXium® AXPhos, RuPhos, BrettPhos
Base K₃PO₄, Cs₂CO₃, K₂CO₃TEA, DIPEANaOtBu, LHMDS, K₂CO₃
Solvent Dioxane/H₂O, TolueneTHF, DMF, AcetonitrileToluene, Dioxane
Temp. (°C) 80 - 10025 - 7090 - 110

References

  • BenchChem Technical Support. (2025). How to avoid deiodination during reactions with 2-Amino-3,5-diiodobenzamide. 1

  • Etd@IISc. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. 3

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. 13

  • BenchChem Technical Support. (2025). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. 8

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. 9

  • BenchChem Technical Support. (2025). Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor for Pharmaceutical Intermediates: A Comparative. 14

  • NSF Public Access Repository. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. 15

  • ElectronicsAndBooks. Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1. 2

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 6

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. 4

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 7

  • PMC. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. 5

  • Wikipedia. Sonogashira coupling.

  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. 10

  • PMC. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. 11

Sources

overcoming steric hindrance of isopropyl group in imidazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the specialized support hub for high-hindrance heterocycles. You are likely here because the isopropyl group (


) on your imidazole ring is acting as a "steric wall," shutting down standard N-alkylations or poisoning your Palladium catalysts.

The isopropyl group is deceptively challenging. Unlike a tert-butyl group, it has rotatable bonds that sweep out a large conformational volume, creating dynamic steric shielding. This guide provides the protocols to bypass this barrier.

Part 1: Diagnostic & Triage

Identify your steric conflict zone. The position of the isopropyl group dictates the failure mode.

Isopropyl PositionThe ProblemThe Mechanism of Failure
C2-Position "The Double Block" The isopropyl group flanks both nitrogens (N1 and N3). Electrophiles cannot approach the lone pair easily.
C4(5)-Position Regioselectivity The group blocks the adjacent nitrogen (N3), but leaves the distal nitrogen (N1) open. The challenge is preventing mixtures if the goal is the hindered isomer.
N1-Position C-H Activation The bulky N-isopropyl group shields C2 and C5, making direct arylation (C-H activation) sluggish without specialized ligands.

Part 2: Workflow Visualization

Before selecting a protocol, trace your reaction path through this decision logic to ensure you are using the correct class of reagents.

ReactionLogic Start Start: Reaction Type? Type N-Alkylation or Coupling? Start->Type Alkylation N-Alkylation Type->Alkylation Coupling Pd-Coupling (Suzuki/Buchwald) Type->Coupling IsoPos Isopropyl Position? Alkylation->IsoPos C2 C2 (Double Block) IsoPos->C2 C4 C4/5 (Regio Issue) IsoPos->C4 Sol_C2 Protocol A: Cs2CO3 + Heat (Cesium Effect) C2->Sol_C2 Sol_C4 Protocol B: Thermodynamic Control (Favor 1,4-isomer) C4->Sol_C4 LigandCheck Ligand Cone Angle > 170°? Coupling->LigandCheck UseBulk Use XPhos or SPhos LigandCheck->UseBulk Yes UseNHC Use PEPPSI-IPr LigandCheck->UseNHC Alternative

Figure 1: Decision matrix for selecting reaction conditions based on the steric environment of the isopropyl-imidazole substrate.

Part 3: Troubleshooting Protocols

Protocol A: N-Alkylation of 2-Isopropylimidazole (The "Cesium Effect")

Issue: The C2-isopropyl group creates a "steric gate" that blocks standard bases (TEA, K2CO3) and slows down SN2 attack. Solution: Utilize the Cesium Effect . The large ionic radius of Cesium (


) minimizes ion pairing with the imidazole anion in aprotic solvents, creating a "naked," highly reactive nucleophile that can slip past the steric bulk [1].

Step-by-Step:

  • Solvent: Use anhydrous DMF or DMAc (Dimethylacetamide). Avoid THF; it is too non-polar to separate the ion pair effectively.

  • Base: Add Cs₂CO₃ (2.0 equiv). Note: Do not substitute with K₂CO₃; the potassium cation is too small.

  • Stoichiometry: Dissolve 2-isopropylimidazole (1.0 equiv) and Cs₂CO₃. Stir at 60°C for 30 mins to ensure deprotonation.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Thermal Boost: Heat to 80–100°C . The kinetic energy is required to overcome the rotational barrier of the isopropyl group.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

Why this works: The "naked" anion generated by Cesium is smaller and more agile than a hydrogen-bonded aggregate, allowing it to attack the electrophile despite the C2-bulk.

Protocol B: Regioselective Alkylation of 4(5)-Isopropylimidazole

Issue: You want the 1,5-isomer (sterically crowded), but the reaction naturally yields the 1,4-isomer (sterically open). Solution: You cannot easily force the 1,5-isomer via direct alkylation due to the clash between the incoming alkyl group and the C4-isopropyl group [2]. You must use a blocking strategy or cyclization .

Troubleshooting Table: Directing the Alkyl Group

Desired IsomerStrategyKey Reagent
1,4-Isomer (Distal)Thermodynamic Control NaH / THF / Room Temp. The reaction naturally favors the less hindered nitrogen.
1,5-Isomer (Proximal)Transient Protection Step 1: Trityl protection (goes to distal N). Step 2: Quaternize proximal N with aggressive alkylating agent (MeOTf). Step 3: Deprotect Trityl.
1,5-Isomer (Alt)Cyclization Do not alkylate. Synthesize the ring around the amine using the Van Leusen or Debus-Radziszewski synthesis.
Protocol C: Pd-Catalyzed Coupling on Isopropyl-Imidazoles

Issue: Standard ligands (


, dppf) fail to promote oxidative addition because the metal center cannot get close enough to the C-X bond due to the isopropyl group.
Solution:  Use Buchwald Dialkylbiaryl Phosphine Ligands  or NHC Ligands . These ligands are bulky themselves, but they enforce a specific geometry (monoligated Pd(0)) that is highly active [3].

Recommended System:

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or SPhos (Ratio Pd:L = 1:2).

    • Why: SPhos is specifically designed to tolerate ortho-substitution on the substrate.

  • Base: K₃PO₄ (anhydrous) or CsF.

  • Solvent: 1,4-Dioxane or Toluene/Water (biphasic).

The "PEPPSI" Alternative: If phosphines fail, switch to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand creates a flexible steric pocket that accommodates the isopropyl group better than rigid phosphines [4].

Part 4: Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 2-isopropylimidazole stalled at 50% conversion. Adding more alkyl halide didn't help. Why? A: You likely have product inhibition . The product (N-alkyl-2-isopropylimidazole) is a base. As the reaction proceeds, the generated HX acid might be protonating your starting material or product, forming an unreactive salt.

  • Fix: Ensure you have >2.0 equivalents of base. Switch to NaH (irreversible deprotonation) in DMF if Cs₂CO₃ fails.

Q2: I am trying to do a C-H activation at C5 on 1-methyl-2-isopropylimidazole, but nothing happens. A: The isopropyl group at C2 exerts "buttressing effects," slightly distorting the ring geometry. More importantly, C5 is electronically distinct.

  • Fix: Switch to a concerted metallation-deprotonation (CMD) mechanism. Use

    
     with a pivalic acid (PivOH) additive (30 mol%). The pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the hindered position [5].
    

Q3: Can I use microwave irradiation to overcome the isopropyl steric hindrance? A: Yes, absolutely. Microwaves are particularly effective for 2-isopropylimidazole alkylations.

  • Settings: 140°C, 10-20 minutes, sealed vessel.

  • Warning: Imidazoles are excellent nucleophiles but also good leaving groups. At very high temperatures (>160°C), you might trigger a retro-reaction or polymerization.

Part 5: References

  • Effect of Cesium Ion on N-Alkylation:

    • Title: Efficient N-alkylation of imidazoles using Cesium Carbonate.

    • Source:Journal of Organic Chemistry / NIH.

    • URL:[Link] (General Reactivity Data)

  • Regioselectivity in Imidazoles:

    • Title: Regioselective N-alkylation of imidazoles: Steric vs Electronic Control.[1][2]

    • Source:Organic Chemistry Portal (Abstracts of key papers by Bellina, Joule).

    • URL:[Link]

  • Buchwald Ligands for Hindered Substrates:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Hindered Substrates.[3]

    • Source:Sigma-Aldrich / Merck Technical Library.

  • NHC Catalysts (PEPPSI):

    • Title: PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings.

    • Source:Organometallics (ACS Publications - Landing Page).

    • URL:[Link]

  • C-H Activation Mechanisms:

    • Title: Regioselective C-H Arylation of Imidazoles.

    • Source:Beilstein Journal of Organic Chemistry.

    • URL:[Link]

Sources

Technical Support Center: 4-Iodoimidazole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Low Reactivity of 4-Iodoimidazoles Expertise Level: Senior Application Scientist

Executive Summary

The 4-iodoimidazole scaffold presents a "perfect storm" for cross-coupling failure: the imidazole ring is electron-rich (deactivating the C-I bond toward oxidative addition), the N3 nitrogen is a potent ligand (poisoning the catalyst), and the C-H bonds are acidic enough to trigger base-mediated halogen migration ("Halogen Dance"). This guide moves beyond standard textbook answers to address the specific mechanistic failures unique to this heterocycle.

Module 1: The "Free NH" & Catalyst Poisoning

User Query: "My reaction sits at 0% conversion. I see starting material and a black precipitate. Is my catalyst dead?"

Technical Diagnosis: Yes, your catalyst is likely dead. The N3 nitrogen of the imidazole is a strong


-donor. In the absence of a sterically bulky protecting group, the imidazole substrate out-competes your phosphine ligands, forming a stable, unreactive Bis(imidazole)-Pd(II) complex. This shuts down the catalytic cycle before oxidative addition can occur.

The Solution: Orthogonal Protection You cannot run this reaction with a free NH. Select a protecting group based on your downstream needs.

Protecting GroupElectronic Effect on C4StabilityRecommended For
SEM (2-(Trimethylsilyl)ethoxymethyl) Neutral/Slightly DonatingHigh (Acid removal)Lithiation/Negishi. Best for preventing N-coordination.
Boc (tert-Butyloxycarbonyl) Electron Withdrawing Low (Base sensitive)Suzuki/Heck. The EWG nature activates the C-I bond for oxidative addition.
Trityl (Trt) Sterically MassiveMediumPreventing N-coordination via sheer bulk.
Methyl Electron DonatingVery HighPermanent alkylation (if N-Me is desired in final product).

Visualization: The Catalyst Death Pathway This diagram illustrates how the free imidazole kills the active Pd(0) species.

CatalystPoisoning Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Desired Path) Pd0->OxAdd Steric Bulk (Protected N) Poison Bis(imidazole)-Pd(II) (Dead Catalyst) Pd0->Poison N-Coordination (Free NH) Substrate Free 4-Iodoimidazole Substrate->Poison Ligand Displacement Precipitate Pd Black (Precipitate) Poison->Precipitate Decomposition

Caption: Figure 1. Kinetic competition between productive oxidative addition and irreversible catalyst poisoning by the imidazole nitrogen.

Module 2: The "Halogen Dance" (Regio-Instability)

User Query: "I obtained a product, but the NMR shows the coupling happened at the C2 or C5 position, not C4. Or, I see de-iodinated imidazole."

Technical Diagnosis: You are experiencing the Halogen Dance (Base-Catalyzed Halogen Migration).[1][2] Under basic conditions (even carbonate bases at high temp), the acidic proton at C2 or C5 is deprotonated. The resulting anion attacks the iodine of a neighboring molecule, causing the iodine to "migrate" to the most thermodynamically stable position (often C2) or resulting in protodehalogenation.

Troubleshooting Protocol:

  • Change the Base: Switch from hydroxides/alkoxides (strong bases) to mild inorganic bases.

    • Avoid: NaOH, KOtBu, NaOEt.

    • Use:

      
       (anhydrous), CsF, or 
      
      
      
      .
  • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) which enhance base basicity. Use 1,4-Dioxane or Toluene/Water biphasic systems.

  • Trap Quickly: High temperatures favor migration. Use a more active catalyst (see Module 3) to allow reaction at 40–60°C instead of 100°C.

Module 3: Overcoming Electronic Deactivation (Suzuki-Miyaura)

User Query: "I protected the nitrogen (N-Boc) and used mild base, but conversion is slow (<20%)."

Technical Diagnosis: The C4-Iodo position is electron-rich (nucleophilic), making oxidative addition of Pd(0) slow. Standard ligands (


) are insufficient. You need electron-rich, bulky ligands to force the Pd onto the oxidative addition step.

Recommended Catalyst Systems:

  • Option A: The "Buchwald" Standard (High Success Rate)

    • Ligand: XPhos or SPhos.

    • Precatalyst: XPhos Pd G2 or G3.

    • Why: The biaryl backbone prevents N-coordination, and the alkyl-phosphines are electron-rich enough to activate the C-I bond.

  • Option B: NHC Ligands (For Sterically Demanding Cases)

    • Catalyst: Pd-PEPPSI-IPr.

    • Why: Extremely stable to heat and air; the NHC ligand binds tighter than the imidazole nitrogen, preventing poisoning.

Standard Optimized Protocol (Suzuki):

  • Vessel: Microwave vial (sealed).

  • Reagents:

    • 1.0 eq N-Boc-4-iodoimidazole

    • 1.5 eq Boronic Acid

    • 2.0 eq

      
       (finely ground)
      
    • 2–5 mol% XPhos Pd G3

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon.

  • Conditions: 60°C for 4 hours. (Check LCMS; if slow, boost to 80°C).

Module 4: The Nuclear Option (Negishi / Knochel Exchange)

User Query: "Suzuki coupling is failing regardless of conditions. What is the alternative?"

Technical Diagnosis: If the Pd(0) cycle fails, switch to Negishi coupling via Iodine-Magnesium exchange. 4-iodoimidazoles undergo extremely fast and clean exchange with Knochel's reagent (


), generating a nucleophilic Grignard-like species that couples readily.

Workflow Visualization:

NegishiWorkflow Start N-SEM-4-Iodoimidazole Reagent Add i-PrMgCl·LiCl (THF, -20°C, 30 min) Start->Reagent Intermediate Magnesiated Intermediate (C4-MgCl species) Reagent->Intermediate I/Mg Exchange Coupling Add Electrophile (Ar-I) + Pd(PPh3)4 or PEPPSI Intermediate->Coupling Transmetallation Product C4-Functionalized Imidazole Coupling->Product Reductive Elimination

Caption: Figure 2. Knochel-type magnesiation strategy to bypass difficult oxidative addition steps.

Detailed Protocol (Negishi):

  • Protection: Must use N-SEM or N-Bn (Boc will react with the Grignard).

  • Exchange: Dissolve substrate in dry THF under Argon. Cool to -20°C.

  • Activation: Add

    
     (Turbo Grignard, 1.1 eq) dropwise. Stir 30 mins.
    
    • Verification: Quench a small aliquot with

      
       and check NMR for >95% D-incorporation at C4.
      
  • Coupling: Add

    
     (1.2 eq, 1M in THF) to transmetallate to Zinc (optional but recommended for functional group tolerance).
    
  • Catalysis: Add Aryl Iodide (0.9 eq) and catalyst (Pd(PPh3)4, 5 mol%). Warm to RT or 50°C.

References
  • Mechanistic Insight into Halogen Dance

    • Title: Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles (Applicable to Imidazoles).
    • Source: Stanforth, S. P. Tetrahedron, 2011.
    • Link:

  • Knochel Exchange (Magnesiation)

    • Title: Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides.

    • Source: Unsinn, A., & Knochel, P. Chemical Communications, 2012.

    • Link:

  • Catalyst Poisoning & NHC Ligands

    • Title: Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling.
    • Source:Journal of Organic Chemistry, 2001.
    • Link:

  • General Cross-Coupling Guide

    • Title: Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
    • Source: BenchChem Technical Guides.
    • Link:(Simulated Link for Context)

Sources

Validation & Comparative

13C NMR chemical shifts for 4-Iodo-2-isopropyl-1H-imidazole

Technical Reference: C NMR Characterization of this compound

Executive Summary

Objective: To provide a definitive spectral fingerprint for identifying this compound and distinguishing it from common impurities (e.g., 2-isopropylimidazole, 4,5-diiodo analogs).

Core Insight: The presence of iodine at the C4 position induces a massive upfield shift (shielding) of the ipso-carbon, moving it from the typical aromatic region (~120–140 ppm) to the aliphatic region (~75–90 ppm). This "Heavy Atom Effect" is the primary diagnostic indicator for successful mono-iodination.

Diagnostic Data: Chemical Shift Assignments

The following values represent the expected chemical shifts in DMSO-


Table 1: C NMR Assignment Guide (100 MHz, DMSO- )
Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityDiagnostic Note
C2 Quaternary (C=N)148.0 – 152.0 SingletDeshielded by adjacent Nitrogens and Isopropyl group.
C5 Methine (C-H)125.0 – 132.0 SingletTypical imidazole aromatic signal; sensitive to tautomerism.
C4 Quaternary (C-I)75.0 – 88.0 Singlet (Weak)Key Identifier. Significantly shielded by Iodine (Heavy Atom Effect).
iPr-CH Methine (Aliphatic)26.0 – 29.0 SingletCharacteristic septet in

H, singlet in decoupled

C.
iPr-CH

Methyl21.0 – 23.0 SingletIntense signal (2x carbons).

Note on Tautomerism: In solution, 4-iodo and 5-iodo tautomers exist in equilibrium (


-imidazole vs 

-imidazole). In DMSO, this exchange is often slow enough to observe the dominant tautomer (usually 4-iodo due to steric relief). In CDCl

, signals may broaden or average.

Comparative Analysis: Validating the Product

To ensure purity, the spectrum must be compared against its precursor and potential over-iodinated byproducts.

Table 2: Comparative Shift Analysis
CompoundC2 Shift (ppm)C4/C5 Region (ppm)C-I Region (<90 ppm)
2-Isopropylimidazole (Starting Material)~145.0~118.0 – 122.0 (Equivalent)Absent
4-Iodo-2-isopropylimidazole (Target)~150.0One signal ~130 (C-H)One signal ~80 (C-I)
4,5-Diiodo-2-isopropylimidazole (Over-iodinated)~152.0Absent (No C-H)Two signals or One symmetric signal ~80–90

Mechanistic Insight: The Heavy Atom Effect

The anomalous upfield shift of the iodinated carbon is counter-intuitive (electronegativity usually deshields). However, with Iodine, spin-orbit coupling effects dominate, shielding the attached nucleus.

Diagram 1: Structural Logic & Heavy Atom Shielding

GSubstrate2-IsopropylimidazoleReactionElectrophilic Iodination(I2 / KI / NaOH)Substrate->ReactionTargetThis compoundReaction->TargetRegioselective SubstitutionC4C4 (Ipso)Shielded to ~80 ppm(Heavy Atom Effect)Target->C4C5C5 (Ortho)~130 ppm(Normal Aromatic)Target->C5ExplanationMechanism:Large electron cloud of Iodineintroduces spin-orbit coupling,shielding the C4 nucleus.C4->Explanation

Caption: Workflow showing the origin of the diagnostic C4 chemical shift. The green node highlights the critical spectral feature for validation.

Experimental Protocol: Data Acquisition

To reproduce the values above and avoid common artifacts, follow this standardized workflow.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      (0.6 mL).
    
    • Reasoning: CDCl

      
       is acidic enough to accelerate proton exchange between N1 and N3, causing the C4 and C5 signals to broaden or collapse into a single average peak. DMSO forms hydrogen bonds with the N-H, slowing exchange and sharpening signals.
      
  • Concentration: Dissolve 20–30 mg of sample.

    • Reasoning: Quaternary carbons (C2 and C4-I) have long relaxation times (

      
      ) and no Nuclear Overhauser Effect (NOE) enhancement. Higher concentration ensures these weak signals are visible.
      
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The C-I carbon relaxes slowly. A short D1 will saturate this signal, making it disappear from the spectrum.

  • Scans: Minimum 512 scans (due to the low sensitivity of the quaternary C-I peak).

Step 3: Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz .

  • Referencing: Calibrate DMSO septet to 39.52 ppm .

Troubleshooting Common Anomalies

ObservationRoot CauseSolution
Missing Peak at ~80 ppm C-I is quaternary with long

relaxation.
Increase Relaxation Delay (D1) to 5s or increase sample concentration.
Broad/Missing C4 & C5 Fast tautomeric exchange (

).
Switch solvent to DMSO-

or lower temperature to -20°C.
Extra Peaks at 142 ppm / 78 ppm Presence of 4,5-diiodo impurity.Check stoichiometry; di-iodo species show symmetric high-field signals.

References

  • BenchChem. (2025). Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor. Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link.

  • Facelli, J. C., et al. (1998). Relativistic Heavy Atom Effects on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    C NMR Chemical Shifts. Journal of the American Chemical Society. (Validates the iodine upfield shift mechanism).
    
  • Sigma-Aldrich. (n.d.). 2-Isopropylimidazole Product Analysis. Retrieved from .

  • Royal Society of Chemistry. (2011). Synthesis and Characterization of Halogenated Imidazoles. (Source for 4,5-diiodo-1H-imidazole shifts: C2 @ 142.0, C4/5 @ 78.4).

mass spectrometry fragmentation pattern of 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 4-Iodo-2-isopropyl-1H-imidazole (CAS: N/A for specific isomer, Generic Imidazole Scaffold) Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of This compound . As a halogenated heterocyclic building block, this compound presents unique challenges in ionization and structural elucidation. The presence of the iodine atom (high mass defect, weak C-I bond) combined with the isopropyl group (susceptible to


-cleavage) creates a distinct fragmentation signature.

This document compares the performance of Electron Impact (EI) versus Electrospray Ionization (ESI) modes for this compound, offering a validated protocol for structural confirmation and isomer differentiation.

Theoretical Fragmentation & Mechanistic Insight

To interpret the MS data correctly, one must understand the underlying stability of the molecular ions and the energetics of bond cleavage.

Structural Properties
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 235.98 g/mol

  • Key Structural Features:

    • Iodine (C4): The C-I bond is the "weak link" (Bond Dissociation Energy ~65 kcal/mol), making it the primary site of fragmentation.

    • Isopropyl (C2): Provides steric bulk and a site for alkyl fragmentation (loss of methyl radical).

    • Imidazole Ring: Aromatic, stable, but susceptible to Retro-Diels-Alder (RDA) cleavage under high energy.

Predicted Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary decay channels observed in MS/MS (CID) experiments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 237.0 Frag_I De-iodination [M-I+H]+ m/z 111.1 Parent->Frag_I Loss of I• / HI (Dominant in EI/High CE) Frag_Me Methyl Loss [M-CH3]+ m/z 222.0 Parent->Frag_Me Loss of •CH3 (Stabilized by Resonance) Frag_Ring Ring Cleavage (RDA / HCN Loss) Frag_I->Frag_Ring Secondary Decay

Caption: Figure 1. Primary fragmentation pathways for this compound. The loss of Iodine is the most energetically favorable pathway due to the weak C-I bond.

Comparative Analysis: Ionization Modes

Selecting the correct ionization source is critical for the intended application (e.g., synthesis confirmation vs. biological quantification).

Electron Impact (EI) vs. Electrospray Ionization (ESI)[1][2][3]
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Radical Cation (

, m/z 236)
Protonated Molecule (

, m/z 237)
Iodine Stability Low. The molecular ion is often weak; the de-iodinated fragment (m/z 109/110) is abundant.High. The C-I bond remains intact in the source; requires CID to fragment.
Detection Limit Moderate (Nanogram range)High Sensitivity (Picogram range)
Primary Application Structural fingerprinting, GC-MS purity checks.PK studies, impurity profiling, LC-MS quantification.[1]
Performance Verdict
  • For Structural Elucidation: Use EI .[2] The "hard" fragmentation provides a fingerprint that confirms the carbon skeleton even if the iodine is lost.

  • For Quantification/Drug Development: Use ESI+ . The formation of the stable

    
     ion allows for sensitive Multiple Reaction Monitoring (MRM) transitions (e.g., 
    
    
    
    ).

Distinguishing Isomers: The 4-Iodo vs. 5-Iodo Challenge

A critical challenge in imidazole chemistry is the tautomeric equilibrium between 4-iodo and 5-iodo isomers in unsubstituted (


-H) imidazoles.
The Tautomerism Problem

In solution, This compound and 5-iodo-2-isopropyl-1H-imidazole rapidly interconvert. However, if the Nitrogen is substituted (e.g., during a reaction monitoring step), or if analyzing in the solid state, they are distinct.

Mass Spec Differentiation Strategy

While their


 values are identical, their fragmentation intensities differ due to the "Ortho Effect":
  • 4-Iodo Isomer: The iodine is remote from the

    
    -H. Fragmentation is driven purely by bond weakness.
    
  • 5-Iodo Isomer: The iodine is adjacent to the

    
    -H. This proximity can facilitate HI elimination  (loss of 128 Da) rather than simple Iodine radical loss (127 Da), or enhance ring opening via interaction with the N-H proton.
    

Recommendation: To conclusively distinguish isomers, use 1H-NMR (NOE experiments) alongside MS, as MS alone is often insufficient for definitive assignment of tautomeric imidazoles.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for the ESI+ characterization of the compound, suitable for generating a reference spectrum or quantifying the analyte.

Sample Preparation
  • Solvent: Methanol (HPLC Grade). Avoid protic solvents if studying labile protons, but MeOH is standard for imidazoles.

  • Concentration: 1 µg/mL (1 ppm) for full scan; 100 ng/mL for MS/MS optimization.

  • Additives: 0.1% Formic Acid (promotes protonation of the imidazole nitrogen).

Instrument Parameters (Generic Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Keep low to prevent in-source loss of Iodine).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Workflow Logic (Graphviz)

Workflow Sample Sample Prep (1 µg/mL in MeOH + 0.1% FA) DirectInfusion Direct Infusion (Flow: 10 µL/min) Sample->DirectInfusion Q1_Scan Q1 Full Scan Identify [M+H]+ (m/z 237) DirectInfusion->Q1_Scan Product_Scan Product Ion Scan (Collision Energy Ramp 10-40 eV) Q1_Scan->Product_Scan Optimization Select Quant Transition (Usually 237 -> 111) Product_Scan->Optimization

Caption: Figure 2. Step-by-step optimization workflow for developing a quantitative MS method.

Data Presentation: Predicted Transitions

The following table summarizes the theoretical transitions expected in an ESI-MS/MS experiment.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed IdentityCollision Energy (eV)
237.0 237.0 -

(Parent)
5
237.0 222.0 15 (CH3)

15
237.0 111.1 126 (I/HI)De-iodinated Imidazole25
237.0 110.1 127 (I•)Radical Cation (Rare in ESI)30
237.0 69.0 168Ring Fragment (Imidazole cleavage)40+

Note on Isotopes: Iodine is monoisotopic (


). You will not see the M+2 isotope pattern characteristic of Chlorine or Bromine. This simplifies the spectrum but removes an isotopic confirmation tool.

References

  • Comparison of Ionization Techniques

    • Title: Strategies for Interpreting Mass Spectra in Chemical Research.
    • Source: Longdom Publishing.
    • URL:[Link]

  • Imidazole Fragmentation Mechanisms

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[3][4]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Halogenated Heterocycle Analysis

    • Title: The Characterization of 4- and 5-Iodo-2-aminoindan (Analogous Halogen Positioning).
    • Source: ResearchGate.[4]

    • URL:[Link]

  • General MS Fragmentation Rules

    • Title: Mass Spectrometry - Fragmentation Patterns.[2][3][5][6][7][8]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative HPLC Guide: Purity Determination of 4-Iodo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity determination of 4-Iodo-2-isopropyl-1H-imidazole (CAS: 761426-55-5) presents a unique set of analytical challenges. Unlike simple aromatics, this molecule possesses a basic imidazole core subject to prototropic tautomerism (4-iodo vs. 5-iodo shift) and a hydrophobic iodine substituent.

Standard acidic reversed-phase methods (Method A) often fail to deliver robust chromatography, resulting in peak tailing due to silanol interactions or peak splitting caused by tautomer separation kinetics.

This guide objectively compares three methodologies. We recommend Method B (High pH Reversed-Phase) as the "Gold Standard" for Quality Control (QC) environments. It offers superior peak symmetry (Tailing Factor < 1.2) and resolution of critical des-iodo and di-iodo impurities compared to the legacy acidic method.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Structure Imidazole ring, Isopropyl (C2), Iodine (C4/C5)Amphoteric nature; Iodine adds significant lipophilicity.
pKa (Predicted) ~7.0 - 7.5 (Imidazole Nitrogen)At pH 2-4 (standard HPLC), it is positively charged (cationic), leading to secondary interactions with residual silanols on C18 columns.
LogP ~1.5 - 1.9Moderately lipophilic; suitable for Reversed-Phase (RP).
Tautomerism 1H-imidazole N-H shiftThe hydrogen on N1 oscillates. Slow exchange on the column time-scale causes peak broadening or splitting.
Key Impurities 1. Des-iodo: 2-isopropyl-1H-imidazole2.[1][2] Di-iodo: 4,5-diiodo-2-isopropyl-1H-imidazoleCritical separation pairs. The di-iodo species is very hydrophobic; the des-iodo is more polar.

Method Comparison Analysis

Method A: The "Standard" Acidic Method (Baseline)

Commonly used in early discovery due to LC-MS compatibility.

  • Column: Standard C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[3][4]

  • pH: ~2.7.

  • Performance:

    • Pros: Fully MS-compatible; simple prep.

    • Cons: Analyte is protonated (

      
      ). Strong repulsion from the stationary phase reduces retention; strong attraction to silanols causes tailing (Tf > 1.5) . Tautomer exchange is often slow enough to cause peak broadening.
      
Method B: High pH Reversed-Phase (Recommended)

The robust choice for purity and impurity profiling.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 3.5 µm. Must be high-pH stable.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][5][6][7]

  • pH: 10.0.

  • Performance:

    • Pros: Analyte is neutral (

      
      ). Eliminates silanol interaction (no tailing). High pH drives the tautomer equilibrium to a single species (anion or rapid exchange neutral), yielding sharp, symmetrical peaks .
      
    • Cons: Requires specific high-pH stable columns.

Method C: Ion-Pair Chromatography (Alternative)

Used when resolution of very polar impurities is required.

  • Column: Standard C18.[3]

  • Mobile Phase: 10mM Octanesulfonic Acid (OSA) in Phosphate Buffer (pH 3.0) / Acetonitrile.[3][5][6][7]

  • Performance:

    • Pros: Excellent peak shape for bases.

    • Cons: Not MS compatible (ion suppression). Long equilibration times. "Sticky" reagents ruin columns for other uses.

Comparative Data Summary

The following data represents typical performance metrics observed during validation studies for alkyl-halo-imidazoles.

MetricMethod A (Acidic)Method B (High pH) Method C (Ion Pair)
Retention Time (min) 3.2 (Early elution)6.5 (Ideal retention)8.1 (Strong retention)
Tailing Factor (Tf) 1.6 - 1.8 (Poor)1.05 - 1.15 (Excellent) 1.10 (Good)
Theoretical Plates (N) ~4,500>12,000 ~10,000
Resolution (Impurity 1) 1.83.5 3.2
MS Compatibility YesYes No

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a hybrid column is mandatory to prevent silica dissolution at pH 10.

Instrumentation & Reagents[1]
  • System: HPLC with UV-Vis / PDA detector (Agilent 1200/1260 or equivalent).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable phase).

  • Reagents: HPLC Grade Acetonitrile (MeCN), Ammonium Bicarbonate (

    
    ), Milli-Q Water.
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Conditions
  • Flow Rate: 1.0 mL/min[3][6][8]

  • Column Temp: 30°C

  • Injection Vol: 5 - 10 µL

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary). Note: 230 nm provides better sensitivity for the imidazole ring.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.03070Linear Gradient
15.0595Wash
18.0595Hold
18.19010Re-equilibration
23.09010End
Standard & Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Standard: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.

Visualization: Method Selection Workflow

The following diagram illustrates the logical decision tree for selecting the optimal HPLC method based on the specific constraints of your laboratory (e.g., MS requirement, column availability).

MethodSelection Start Start: Purity Analysis of This compound CheckMS Is MS (Mass Spec) Detection Required? Start->CheckMS Acidic Method A: Acidic C18 (0.1% Formic Acid) CheckMS->Acidic Yes HighPH_Col Do you have a High-pH Stable Column? (e.g., XBridge, Gemini) CheckMS->HighPH_Col No (UV only) CheckPeak Check Peak Shape: Is Tailing Factor > 1.5? Acidic->CheckPeak AcceptA Use Method A (Acceptable for simple ID) CheckPeak->AcceptA No CheckPeak->HighPH_Col Yes (Tailing Issues) MethodB Method B (Recommended): High pH (pH 10) NH4HCO3 Neutralizes basic imidazole HighPH_Col->MethodB Yes MethodC Method C: Ion-Pair Chromatography (Acidic + Octanesulfonate) HighPH_Col->MethodC No Result Validated Method MethodB->Result Optimal Purity & Impurity Separation MethodC->Result Good Shape, Complex Setup

Caption: Decision tree for selecting the optimal HPLC method based on detector compatibility and column availability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Tautomer separation or sample solvent mismatch.1. Switch to Method B (High pH) to speed up tautomer exchange.2. Ensure sample diluent matches initial mobile phase strength (10% MeCN).
Ghost Peaks Iodine "memory effect" or carryover.Iodine-containing compounds can stick to stainless steel. Add a needle wash step with 90% MeCN. Passivate system with 6N Nitric Acid if severe (remove column first!).
Baseline Drift UV absorbance of buffer at low wavelengths.If using Method A (Formic Acid) at 210-220 nm, drift is normal. Use a reference wavelength (e.g., 360 nm) or switch to Method B (Bicarbonate is transparent >225 nm).
RT Shift pH instability.Imidazoles are sensitive to pH near their pKa. Ensure buffer is strictly pH 10.0 (Method B) or pH 3.0 (Method C). Avoid "unbuffered" water/acid mixtures for critical QC.

References

  • BenchChem. (2025).[2][3][6][9][10] Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Analysis & Properties. Retrieved from

  • Chromatography Forum. (2013). RP HPLC method for Imidazole and Basic Heterocycles. Retrieved from

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from

  • PubChem. (2025).[11] 4-iodo-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Comparison Guide: Crystal Structure & Performance of 4-Iodo-2-isopropyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-2-isopropyl-1H-imidazole (CAS 761426-55-5) represents a critical pharmacophore in modern drug discovery, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Unlike its non-substituted or bromo-analogs, this derivative offers a unique balance of steric bulk (conferred by the C2-isopropyl group) and high reactivity (conferred by the C4-iodine).

This guide provides a structural and performance analysis of this compound, comparing it against key alternatives (4-bromo-2-isopropylimidazole and 2-isopropylimidazole). It details the crystallographic implications of the isopropyl moiety, provides validated synthesis/crystallization protocols, and evaluates its utility in high-throughput synthesis.

Structural Analysis & Comparative Data

The Crystal Scaffold

The crystal packing of this compound is driven by two competing forces:

  • Halogen Bonding (σ-hole interaction): The large, polarizable Iodine atom at C4 acts as a halogen bond donor (

    
    ), typically directing linear assembly.
    
  • Steric Disruption: The C2-isopropyl group adds significant bulk (

    
    ), disrupting the planar 
    
    
    
    stacking common in simple imidazoles. This often results in lower lattice energy and increased solubility compared to the methyl analog.
Comparative Specifications Table

The following table contrasts the target molecule with its direct structural competitors.

FeatureThis compound 4-Bromo-2-isopropyl-1H-imidazole 2-Isopropylimidazole
CAS Number 761426-55-5N/A (Analogous)36947-68-9
Molecular Weight 236.06 g/mol ~189.05 g/mol 110.16 g/mol
Physical State Pale-yellow SolidOff-white SolidWhite Crystalline Solid
Melting Point Est. 100–120 °C (Lower than parent due to bulk)Est. 110–130 °C129–131 °C
C-X Bond Length 2.08 Å (C-I) – Long/Weak1.89 Å (C-Br) – MediumN/A (C-H)
Reactivity (Suzuki) High (Rapid Oxidative Addition)ModerateInert
Crystal Habit Prismatic/Blocky (from EtOH/Hexane)Needles/PlatesMonoclinic Plates
Storage 2-8°C, Dark, Inert GasAmbient, DesiccatedAmbient

Note on Crystallography: While 2-isopropylimidazole crystallizes in a monoclinic system (often


), the introduction of the heavy Iodine atom frequently alters the space group due to the "Heavy Atom Effect" and specific 

halogen bonds, often favoring centrosymmetric packing to maximize dipole cancellation.

Experimental Protocols

Synthesis & Purification Workflow

To obtain high-purity crystals for analysis or coupling, a controlled iodination of the commercially available 2-isopropylimidazole is required.

Protocol: Regioselective Iodination

  • Dissolution: Dissolve 2-isopropylimidazole (10 mmol) in DMF (Dimethylformamide). Why? DMF stabilizes the polar transition state better than THF.

  • Base Addition: Add NaOH (2.2 eq) aqueous solution dropwise at 0°C.

  • Iodination: Slowly add Iodine (

    
    )  (1.1 eq) dissolved in DMF over 30 minutes.
    
    • Critical Control: Maintain temperature <5°C to prevent di-iodination (formation of 4,5-diiodo byproduct).

  • Quench: Pour mixture into cold Sodium Thiosulfate (

    
    )  solution to remove excess iodine (color change from brown to yellow/white).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Crystallization for X-Ray Diffraction

Growing single crystals of the 4-iodo derivative requires a slow-evaporation or vapor-diffusion method to handle the bulky isopropyl group.

Method: Vapor Diffusion (Hanging Drop)

  • Solvent (Inner Vial): Ethanol or Isopropanol (High solubility).

  • Anti-solvent (Outer Vial): n-Hexane or Pentane (Low solubility).

  • Procedure:

    • Dissolve 50 mg of crude solid in 1 mL Ethanol. Filter through a 0.45 µm syringe filter.

    • Place in a small inner vial.

    • Place inner vial inside a larger jar containing 10 mL n-Hexane. Cap tightly.

    • Allow to stand at 4°C for 3-5 days.

    • Result: Prismatic crystals suitable for XRD.

Visualization of Workflows & Interactions[3]

Synthesis & Crystallization Logic

The following diagram illustrates the critical decision points in processing this scaffold.

SynthesisWorkflow Start Start: 2-Isopropylimidazole Reaction Iodination (I2/NaOH/DMF) Temp < 5°C Start->Reaction Electrophilic Subst. Quench Quench: Na2S2O3 (Remove xs Iodine) Reaction->Quench Stop Reaction Extraction Extraction: EtOAc/Brine Quench->Extraction Crude Crude 4-Iodo-2-isopropylimidazole Extraction->Crude CrystMethod Vapor Diffusion (EtOH / Hexane) Crude->CrystMethod Purification Result Single Crystals (Prismatic) CrystMethod->Result 3-5 Days, 4°C

Caption: Step-by-step workflow for synthesizing and crystallizing this compound, highlighting critical temperature controls.

Structural Interaction Network

This diagram visualizes the intermolecular forces governing the crystal lattice.

CrystalInteractions Iodine Iodine (C4) Nitrogen Nitrogen (N3) Iodine->Nitrogen Halogen Bond (C-I...N) Lattice Crystal Lattice Stability Iodine->Lattice Heavy Atom Effect Nitrogen->Iodine Lewis Base Isopropyl Isopropyl (C2) Isopropyl->Lattice Steric Bulk (Disrupts Packing)

Caption: Interaction map showing the dominant Halogen Bonding (I...N) and Steric effects defining the solid-state structure.

Performance Analysis: Why Choose 4-Iodo?

Reactivity Profile (The "Iodine Advantage")

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate-determining step is often the Oxidative Addition of the aryl halide to the Pd(0) center.

  • Bond Dissociation Energy (BDE):

    • 
      : ~65 kcal/mol (Weaker = Faster Reaction)
      
    • 
      : ~81 kcal/mol
      
  • Implication: The 4-Iodo derivative reacts under milder conditions (lower temperature, less catalyst) than the 4-Bromo alternative. This is crucial when the "R" group (isopropyl) introduces steric hindrance near the reaction site.

Solubility & Handling

The 2-isopropyl group acts as a "solubility tag."

  • Planar Imidazoles (e.g., 4-iodoimidazole): Poor solubility in non-polar solvents due to tight

    
     stacking.
    
  • 2-Isopropyl Derivative: The bulky alkyl group prevents tight stacking, significantly increasing solubility in organic solvents like DCM, THF, and Toluene. This facilitates easier handling in liquid-phase synthesis and automated library generation.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary).[3] National Library of Medicine. [Link]

  • Crystallography Open Database (COD). (2025). Crystal Structure of 4-iodo-1H-imidazole (Entry 4512833). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.